molecular formula C9H10N2 B8793405 2-ethyl-2H-indazole CAS No. 43120-23-6

2-ethyl-2H-indazole

Cat. No.: B8793405
CAS No.: 43120-23-6
M. Wt: 146.19 g/mol
InChI Key: CUXVARDAJFAAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2H-indazole is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This particular derivative features an ethyl group on the nitrogen at the 2-position of the indazole ring system, stabilizing the 2H-tautomeric form which exhibits distinct electronic properties compared to the 1H-tautomer . The indazole scaffold is a privileged structure in pharmacology, found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Research into 2H-indazole derivatives has demonstrated promising potential, particularly as antimicrobial and anti-inflammatory dual agents . Specific 2,3-diphenyl-2H-indazole derivatives have shown potent in vitro growth inhibition against pathogenic yeasts like Candida albicans and Candida glabrata, as well as significant inhibitory activity against the human cyclooxygenase-2 (COX-2) enzyme, a key target in the inflammatory response . The synthetic approaches for 2H-indazoles often involve methods like the Cadogan reaction, which utilizes phosphites or organophosphorus reagents for reductive cyclization of Schiff bases derived from 2-nitrobenzaldehyde . This compound serves as a versatile building block for further chemical exploration and is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43120-23-6

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-ethylindazole

InChI

InChI=1S/C9H10N2/c1-2-11-7-8-5-3-4-6-9(8)10-11/h3-7H,2H2,1H3

InChI Key

CUXVARDAJFAAHS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C=CC=CC2=N1

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 2h Indazole and Its Derivatives

Classical Approaches to 2H-Indazole Core Construction

The synthesis of the 2H-indazole ring system has been a subject of interest due to the presence of this moiety in various biologically active compounds. nih.gov Classical approaches to constructing this heterocyclic core often involve intramolecular cyclization reactions, which can be broadly categorized as reductive, thermal, or mediated by various reagents.

Cyclization Reactions for Indazole Ring Formation

A variety of cyclization strategies have been developed to afford the 2H-indazole skeleton. These methods typically start from appropriately substituted aromatic precursors and proceed through the formation of a key nitrogen-nitrogen bond.

Reductive cyclization is a prominent method for synthesizing 2H-indazoles. The Cadogan reaction, a classical example, involves the deoxygenative cyclization of o-nitrobenzylideneamines or related nitroaromatic compounds. nih.govforagerone.com This reaction is typically carried out at high temperatures (often >150 °C) using phosphine (B1218219) or phosphite (B83602) reagents, such as triethyl phosphite or tri-n-butylphosphine. nih.govgjesr.com The generally accepted mechanism proceeds through a nitrene intermediate, generated by the deoxygenation of the nitro group. nih.gov

Recent advancements have aimed to develop milder conditions for the Cadogan reaction. For instance, a one-pot condensation and Cadogan reductive cyclization has been reported, affording 2H-indazoles in good yields at 80 °C. gjesr.com Continuous flow protocols have also been shown to be advantageous, allowing for reduced reaction times and milder temperatures by suppressing the boiling of reagents through the use of a back-pressure regulator. foragerone.comvapourtec.com

Interestingly, recent studies have provided evidence for non-nitrene pathways in the Cadogan reaction. The isolation and characterization of 2H-indazole N-oxides as competent intermediates suggest that more than one mechanistic pathway may be operational. nih.govacs.org

Table 1: Examples of Cadogan Reaction Conditions for 2H-Indazole Synthesis

Starting MaterialReagentConditionsProductYieldReference
o-nitrobenzaldehyde and primary amineP(OEt)₃150 °C2-aryl-2H-indazoleNot specified gjesr.com
o-iminonitrobenzene intermediateP(n-Bu)₃ (3.0 equiv.)iso-PrOH, 80 °C, 16h2H-indazole85% gjesr.com
2-nitrobenzylidene) aminesPdCl₂(PPh₃)₂ (5 mol%), SnCl₂ (50 mol%), CO (20 kg cm⁻²)THF, 100°C, 16h2H-indazolesNot specified gjesr.com

This table is interactive. Click on the headers to sort the data.

The thermal decomposition of 2-azidobenzylideneamines is another classical route to substituted 2H-indazoles. nih.govresearchgate.net This method involves an intramolecular cyclization to form the five-membered indazole ring. researchgate.net Thermolysis of phenylhydrazone and semicarbazone derivatives of o-azidobenzaldehyde has also been shown to yield 2H-indazoles. rsc.orgresearcher.life

Low-valent titanium reagents, often generated in situ, can mediate the reductive cyclization of nitroarenes to form heterocyclic compounds. acs.org Specifically, TiCl₄-mediated cyclization of substrates like 2-arylazophenylacetic acid derived ketene (B1206846) acetals can produce substituted 2H-indazoles. nih.govscispace.com This method has also been applied to the ortho-acylation of phenols, demonstrating the utility of TiCl₄ as a Lewis acid in promoting regioselective reactions. organic-chemistry.org An efficient synthesis of 2H-indazoles from 2-nitrobenzylamines has been developed using a low-valent titanium reagent. acs.org

Tin(II) chloride (SnCl₂) is a widely used reducing agent in organic synthesis and has been effectively employed in the preparation of 2H-indazoles. thieme-connect.de It can mediate the reductive cyclization of nitroarenes and 2-nitrobenzylamines. nih.govacs.orgresearchgate.net A mild and efficient one-pot protocol for the cyclization of nitro-aryl substrates using SnCl₂ has been described, proceeding through a proposed hydroxylamine (B1172632) intermediate. acs.org This methodology has been demonstrated to be versatile, leading to the formation of indazoles in high yields and purities. acs.org For instance, 2-aryl-2H-indazoles can be prepared via the SnCl₂-mediated cyclization of 2-nitrobenzylamines. nih.govresearchgate.net Additionally, SnCl₂ has been used in palladium-catalyzed intramolecular reductive N-heterocyclization of (2-nitrobenzylidene)amines to afford 2H-indazoles. gjesr.com However, treatment of certain nitro-substituted compounds with SnCl₂ can sometimes lead to rearrangements or unexpected products. acs.org

Table 2: SnCl₂-Mediated Synthesis of 2H-Indazoles

Starting MaterialReagentConditionsProductYieldReference
Nitro-aryl substratesSnCl₂Not specifiedIndazolesHigh acs.org
2-NitrobenzylaminesSnCl₂·2H₂ONot specified2-aryl-2H-indazolesNot specified researchgate.net
(2-nitrobenzylidene) aminesPdCl₂(PPh₃)₂, SnCl₂THF, 100 °C2H-indazolesNot specified gjesr.com

This table is interactive. Click on the headers to sort the data.

The oxidative cyclization of N-acyl hydrazones represents another pathway to heterocyclic systems, although it is more commonly associated with the synthesis of 1,3,4-oxadiazoles. scispace.comrsc.org However, oxidative cyclization of N-acyl hydrazones derived from 2-aminoaryl ketones can lead to the formation of 2-acylaminoindazoles. nih.gov Various oxidizing agents can be employed for such transformations. scispace.comrsc.org

Tin(II) Chloride-Mediated Cyclizations of Nitroarenes or Nitrobenzylamines

Tandem Carbon-Carbon and Nitrogen-Nitrogen Bond Formation Strategies

A notable strategy for the construction of the 2H-indazole scaffold involves a tandem reaction sequence that forms both a carbon-carbon and a nitrogen-nitrogen bond in a single operational step. This approach offers an efficient route to 2,3-substituted-2H-indazoles from readily available starting materials. nih.gov

One such methodology utilizes the base-catalyzed tandem C-C and N-N bond formation of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides. nih.govnih.govacs.org This reaction proceeds under mild conditions to quantitatively yield 2H-indazole 1-oxides. nih.govnih.govacs.org The subsequent deoxygenation of these intermediates, which can be achieved using reagents like triphenylphosphine (B44618) or mesyl chloride/triethylamine, affords the final 2H-indazole products. nih.govnih.govacs.org This method is advantageous as it starts from commercially available amines, 2-nitrobenzenesulfonyl chlorides, and bromoketones. nih.gov The process has been successfully applied to solid-phase synthesis, further highlighting its versatility. nih.govresearchgate.net

Table 1: Tandem C-C and N-N Bond Formation for 2H-Indazole Synthesis

Starting Material Reagents and Conditions Product Key Features

Organophosphorus-Mediated Nitrogen-Nitrogen Bond Formations

Organophosphorus reagents have proven to be effective in mediating the crucial nitrogen-nitrogen bond formation step in the synthesis of 2H-indazoles. These methods often involve reductive cyclization of appropriately substituted precursors.

A one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates, generated in situ from the condensation of o-nitrobenzaldehydes and primary amines, can be promoted by tri-n-butylphosphine. organic-chemistry.org This reductive cyclization is operationally simple, mild, and efficient, accommodating a variety of electronically diverse o-nitrobenzaldehydes and both aromatic and aliphatic amines. organic-chemistry.org Similarly, triphenylphosphine has been used as a reducing agent in the reductive cyclization of o-nitrobenzylidene amines to yield 2-aryl-2H-indazoles, often under microwave conditions with a catalyst like MoO₂Cl₂(dmf)₂. organic-chemistry.orgresearchgate.net

Another sophisticated approach utilizes a phospholene-mediated N-N bond formation in a one-pot strategy. nih.govfu-berlin.de This method starts with functionalized 2-nitrobenzaldehydes and primary amines. The key feature is the recycling of the phospholene oxide with an organosilane reductant, which minimizes the amount of the organophosphorus reagent required. nih.govfu-berlin.de This mild reductive cyclization delivers a wide array of substituted 2H-indazoles in good to excellent yields. nih.govfu-berlin.de Furthermore, organophosphorus-mediated reductive cyclization of substituted benzamidines, derived from 2-nitrobenzonitriles, provides a facile route to 3-amino-2H-indazoles. mdpi.comrsc.org

Table 2: Organophosphorus Reagents in 2H-Indazole Synthesis

Precursor Organophosphorus Reagent Key Features
ortho-imino-nitrobenzenes Tri-n-butylphosphine One-pot, mild conditions, broad substrate scope. organic-chemistry.org
o-nitrobenzylidene amines Triphenylphosphine Often used with a catalyst under microwave irradiation. organic-chemistry.orgresearchgate.net
2-nitrobenzaldehydes and primary amines Phospholene oxide (catalytic) with organosilane One-pot, regioselective, reagent recycling. nih.govfu-berlin.de

Modern and Catalytic Strategies for 2H-Indazole Synthesis

The development of modern catalytic systems has revolutionized the synthesis of 2H-indazoles, offering milder reaction conditions, higher efficiency, and broader functional group tolerance compared to traditional methods. Transition metals, in particular, have been extensively explored for their ability to catalyze key bond-forming reactions.

Transition Metal-Catalyzed Methods

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 2H-indazoles, primarily through intramolecular N-N bond formation. sci-hub.rursc.orgcapes.gov.br These methods often proceed under mild conditions and exhibit excellent reactivity and functional group tolerance. sci-hub.ru A notable approach involves the copper-catalyzed intramolecular amination of N-arylimines bearing an azide (B81097) group. sci-hub.ru This strategy has been successfully employed to synthesize a wide variety of multi-substituted 2H-indazole derivatives from easily accessible starting materials. sci-hub.rursc.orgcapes.gov.br

In a different vein, copper catalysis can be used in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. gjesr.comorganic-chemistry.org In this process, the copper catalyst is crucial for both the C-N bond formation between the aryl bromide and the azide, and the subsequent N-N bond formation. gjesr.com Various copper sources, including copper(I) oxide nanoparticles (Cu₂O-NP), have been shown to be effective. organic-chemistry.orgnih.gov A copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes has also been developed to synthesize 3-alkenyl-2H-indazoles. acs.orgnih.gov This reaction proceeds via C-N bond formation and a subsequent 1,2-hydride shift. acs.org

Table 3: Copper-Catalyzed 2H-Indazole Synthesis

Starting Materials Catalyst System Key Features
N-aryl-imines with azide group CuI / tertiary amines Intramolecular N-N bond formation, mild conditions. sci-hub.rursc.orgcapes.gov.br
2-bromobenzaldehydes, primary amines, NaN₃ Cu₂O-NP or CuI/TMEDA One-pot, three-component reaction. gjesr.comorganic-chemistry.orgnih.gov
2-alkynylazobenzenes Copper catalyst Synthesis of 3-alkenyl-2H-indazoles via hydroamination. acs.orgnih.gov

Palladium catalysis offers a versatile platform for the synthesis of 2H-indazoles, particularly through intramolecular C-N bond formation. A well-established method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. nih.gov The combination of Pd(OAc)₂ with the ligand dppf and a base like t-BuONa has proven effective for this transformation, which tolerates a range of electron-donating and electron-withdrawing substituents. nih.gov

Another strategy involves a palladium-catalyzed domino reaction. One such sequence starts with the regioselective coupling of monosubstituted hydrazines with 2-halobenzonitriles, followed by an intramolecular hydroamination and isomerization to yield 2H-indazoles. researchgate.net A direct and operationally simple method utilizes the reaction between 2-bromobenzyl bromides and arylhydrazines, catalyzed by palladium with a phosphine ligand. organic-chemistry.orgacs.org This reaction proceeds through a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation. acs.org

Furthermore, a cooperative Cu/Pd catalytic system has been developed for the tandem C-N and C-P bond formation reaction of 2-alkynyl azobenzenes, providing access to phosphorated 2H-indazoles. nih.gov

Table 4: Palladium-Catalyzed 2H-Indazole Synthesis

Starting Materials Catalyst System Key Features
N-aryl-N-(o-bromobenzyl)hydrazines Pd(OAc)₂/dppf/t-BuONa Intramolecular amination. nih.gov
2-bromobenzyl bromides and arylhydrazines Pd catalyst / t-Bu₃PHBF₄ One-pot, regioselective N-benzylation and N-arylation. organic-chemistry.orgacs.org
2-halobenzonitriles and monosubstituted hydrazines Palladium catalyst Domino reaction involving hydroamination. researchgate.net

Cobalt(III) and Rhenium(I) catalysts have been employed in the synthesis of N-aryl-2H-indazoles through a [4+1] annulation strategy involving azobenzenes and aldehydes. nih.govacs.org This approach relies on the C-H bond activation of the azobenzene (B91143) directed by the azo group, followed by addition to the aldehyde, cyclization, and aromatization. acs.orgacs.org

The cobalt(III)-catalyzed reaction is particularly noteworthy for being operationally straightforward and cost-effective, utilizing an air-stable cationic Co(III) catalyst with a substoichiometric amount of acetic acid as an additive. acs.org This method is applicable to a variety of aromatic, heteroaromatic, and aliphatic aldehydes and has been demonstrated on a multi-gram scale. acs.org

Similarly, Rhenium catalysts, such as Re₂(CO)₁₀, can facilitate the [4+1] annulation of azobenzenes and aldehydes. windows.net Mechanistic studies have shown that this reaction can proceed via isolable cyclic Rhenium(I) complexes. nih.gov While rhodium catalysts are also effective for this transformation, cobalt and rhenium offer potentially more cost-effective alternatives. acs.orgacs.orgwindows.net

Table 5: Cobalt(III) and Rhenium-Catalyzed 2H-Indazole Synthesis

Starting Materials Catalyst System Key Features
Azobenzenes and aldehydes Cationic Co(III) catalyst / AcOH Air-stable catalyst, cost-effective, broad aldehyde scope. acs.org
Rhodium(III)-Catalyzed C-H Alkylation/Intramolecular Decarboxylative Cyclization

Rhodium(III) catalysis has emerged as a powerful tool for the construction of functionalized 2H-indazoles. One notable method involves a tandem C-H alkylation and intramolecular decarboxylative cyclization. In this approach, azoxy compounds react with diazoesters in the presence of a rhodium(III) catalyst, such as [Cp*RhCl₂]₂, and a silver salt like AgSbF₆. nih.govmdpi.com The reaction, typically carried out at elevated temperatures, proceeds through the activation of a C-H bond on the azoxy substrate, followed by alkylation with the diazoester and subsequent cyclization with the loss of carbon dioxide to form the 3-acyl-2H-indazole core. nih.govmdpi.com

Another rhodium(III)-catalyzed strategy involves the annulation of azobenzenes with various partners. For instance, the reaction of azobenzenes with aldehydes, promoted by a Rh(III) catalyst and a silver salt co-catalyst, yields N-aryl-2H-indazoles through a C-H bond functionalization and cyclative capture mechanism. nih.govacs.org The azo group directs the ortho-C-H activation, and subsequent addition to the aldehyde leads to a cyclized intermediate that aromatizes to the 2H-indazole product. acs.org Similarly, the reaction of azobenzenes with α-keto aldehydes, catalyzed by rhodium(III), provides an efficient route to 3-acylated-2H-indazoles. mdpi.comresearchgate.net The scope of this transformation has been expanded to include sulfoxonium ylides as carbene precursors for the synthesis of 3-acyl-(2H)-indazoles. nih.gov

Catalyst System Reactants Product Type Reference
[Cp*RhCl₂]₂/AgSbF₆ Azoxy compounds, Diazoesters 3-Acyl-2H-indazoles nih.govmdpi.com
[Cp*RhCl₂]₂/AgSbF₆ Azobenzenes, Aldehydes N-Aryl-2H-indazoles nih.govacs.org
Rh(III) catalyst Azobenzenes, α-Keto aldehydes 3-Acylated-2H-indazoles mdpi.comresearchgate.net
Rh(III)/Cu(II) Azobenzenes, α-Carbonyl sulfoxonium ylides 3-Acyl-(2H)-indazoles nih.gov
Copper/Palladium Cooperatively Catalyzed Tandem Reactions

A cooperative catalytic system involving both copper and palladium has been developed for the synthesis of phosphorated 2H-indazoles. nih.gov This tandem reaction utilizes 2-alkynyl azobenzenes and P(O)H compounds to form C-N and C-P bonds in a single operation. nih.gov The methodology provides a convenient pathway to a variety of phosphorated 2H-indazoles in moderate to good yields with good functional group tolerance. nih.gov

In a related strategy, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide is catalyzed by copper, leading to the formation of 2H-indazoles. researchgate.net This method is notable for its operational simplicity and the key role of the copper catalyst in facilitating the formation of both C-N and N-N bonds. researchgate.net Furthermore, a Pd/Cu-catalyzed cross-coupling and cyclization of 2-iodoazoarenes with terminal allylenes has been reported for the synthesis of E-3-alkenyl 2H-indazoles. acs.org

Catalyst System Reactants Product Type Reference
Cu/Pd 2-Alkynyl azobenzenes, P(O)H compounds Phosphorated 2H-indazoles nih.gov
Copper 2-Bromobenzaldehydes, Primary amines, Sodium azide 2H-Indazoles researchgate.net
Pd/Cu 2-Iodoazoarenes, Terminal allylenes E-3-Alkenyl 2H-indazoles acs.org
Copper 2-Alkynylazobenzenes 3-Alkenyl-2H-indazoles nih.gov
Combined Gold and Photoredox Catalysis

A dual catalytic system combining gold and a ruthenium-based photocatalyst has been effectively used for the intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes under visible light irradiation. researchgate.netd-nb.info This transformation proceeds via hydroamination of the alkyne, involving C-N bond formation and a subsequent 1,2-hydride shift. researchgate.netd-nb.info The reaction demonstrates good regioselectivity and yields. d-nb.info Control experiments have indicated that while both gold and light are essential, the photocatalyst enhances the reaction efficiency. researchgate.netd-nb.info This method's versatility has been shown through further derivatization of the resulting 3-alkenyl-2H-indazole products. researchgate.netresearchgate.net

Catalyst System Reactants Product Type Key Features Reference
AuCl₃ / Ru(bpy)₃Cl₂ 2-Alkynylazobenzenes 3-Alkenyl-2H-indazoles Visible light irradiation, Hydroamination, 1,2-hydride shift researchgate.netd-nb.info

[3+2] Dipolar Cycloaddition of Sydnones with Arynes

A rapid and efficient method for synthesizing 2H-indazoles involves the [3+2] dipolar cycloaddition of sydnones with arynes. organic-chemistry.orgnih.govfigshare.com This reaction proceeds under mild conditions and typically affords 2H-indazoles in good to excellent yields, with high selectivity and no contamination from the 1H-indazole isomer. organic-chemistry.orgthieme-connect.com Sydnones, which are stable, cyclic 1,3-dipoles, react with in situ generated arynes to form a bicyclic adduct that spontaneously undergoes decarboxylation to yield the planar 2H-indazole. organic-chemistry.orgnih.gov The reaction has a broad substrate scope, tolerating a variety of functional groups on both the sydnone (B8496669) and the aryne precursor. thieme-connect.comthieme-connect.com This method is particularly valuable for medicinal chemistry applications due to its mildness and efficiency. organic-chemistry.orgthieme-connect.com

Dipole Dipolarophile Key Features Product Reference
Sydnones Arynes Mild conditions, High yield, High selectivity, Decarboxylation 2H-Indazoles organic-chemistry.orgnih.govfigshare.comthieme-connect.comthieme-connect.com

Visible-Light/Electrochemical-Promoted Synthetic Strategies

Visible-light and electrochemical methods represent environmentally friendly strategies for the C-H functionalization of 2H-indazoles, often proceeding under mild conditions. sioc-journal.cn Visible-light-promoted direct C3-H cyanomethylation of 2H-indazoles has been achieved using bromoacetonitrile (B46782) as the cyanomethyl radical source and Ir(ppy)₃ as the photocatalyst. nih.gov This protocol allows for the synthesis of various C3-cyanomethylated 2H-indazole derivatives in moderate yields at room temperature. nih.gov

Another approach is the visible-light-induced direct C3-carbamoylation of 2-aryl-2H-indazoles using oxamic acids as the carbamoyl (B1232498) radical source. nih.govfrontiersin.org This transition-metal-free method, employing a photocatalyst like 4CzIPN, is tolerant of various functional groups and has been applied to the late-stage modification of complex molecules. nih.govfrontiersin.org

Method Reactants Catalyst/Promoter Product Type Reference
Visible-light photocatalysis 2H-Indazoles, Bromoacetonitrile Ir(ppy)₃ C3-Cyanomethylated 2H-indazoles nih.gov
Visible-light photocatalysis 2-Aryl-2H-indazoles, Oxamic acids 4CzIPN C3-Carbamoylated 2H-indazoles nih.govfrontiersin.org
Visible-light irradiation 2-((Aryl/alkyl/H)ethynyl))aryltriazenes, Arylsulfinic acids None (EDA complex) 3-Functionalized 2H-indazoles organic-chemistry.org

Gallium/Aluminum-Mediated Regioselective Alkylation of Indazoles

Achieving regioselective N-2 alkylation of the indazole ring can be challenging, as N-1 alkylation is often the thermodynamically favored outcome. mdpi.comvulcanchem.com Gallium/aluminum- and aluminum-mediated direct alkylation reactions have been developed to overcome this challenge, providing a regioselective route to 2H-indazoles. mdpi.comresearchgate.net This method is particularly effective for the alkylation of indazoles with α-bromocarbonyl compounds, leading to the formation of 2-(2-carbonylmethyl)-2H-indazoles. mdpi.comnih.govdntb.gov.ua These intermediates can then be further transformed, for example, into 2-alkenyl-2H-indazoles. mdpi.comnih.gov The use of a Ga/Al bimetallic system or aluminum alone in a mixture of DMF and water has been shown to favor the desired N-2 substitution. researchgate.net

Reagents Substrates Product Type Key Advantage Reference
Gallium/Aluminum or Aluminum Indazoles, α-Bromocarbonyl compounds 2-(2-Carbonylmethyl)-2H-indazoles Regioselective N-2 alkylation mdpi.comresearchgate.netnih.govdntb.gov.ua

An efficient and regioselective synthesis of 2-ethyl-2H-indazoles has also been reported using triethyloxonium (B8711484) hexafluorophosphate. nih.govcapes.gov.brsemanticscholar.orgacs.org

Nanocatalysis in 2H-Indazole Synthesis

Nanocatalysis has emerged as a sustainable and efficient approach for the synthesis of 2H-indazoles. researchgate.net Heterogeneous copper nanoparticles supported on activated carbon (CuO@C) have been used as an effective catalyst for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgnih.gov This method operates under ligand-free and base-free conditions, often using green solvents like PEG-400. acs.orgnih.gov The nanocatalyst demonstrates high efficiency, can be recycled multiple times without significant loss of activity, and is suitable for gram-scale production. acs.orgnih.gov Other nanocatalysts, such as copper(I) oxide nanoparticles (Cu₂O-NP), have also been successfully employed in similar three-component reactions. organic-chemistry.org

Nanocatalyst Reaction Type Key Advantages Reference
CuO on activated carbon (CuO@C) One-pot, three-component synthesis Heterogeneous, Recyclable, Ligand-free, Base-free acs.orgnih.gov
Copper(I) oxide nanoparticles (Cu₂O-NP) One-pot, three-component synthesis Ligand-free, Green solvent organic-chemistry.org
Cu/SiO₂-Pr-NH-Benz Coupling and click reactions Aqueous solution, High yield, Short reaction time researchgate.net

Synthesis of Specific 2-ethyl-2H-indazole Analogs

The targeted synthesis of specific analogs of this compound allows for the fine-tuning of molecular properties. The following sections detail the preparation of key derivatives.

Synthesis of 3-Chloro-2-ethyl-6-nitro-2H-indazole

The synthesis of 3-chloro-2-ethyl-6-nitro-2H-indazole has been reported through the ethylation of a nitro-substituted indazole precursor. researchgate.net The reaction involves the treatment of 6-nitro-1H-indazole with bromoethane (B45996) in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net This process leads to the formation of the desired 2-ethyl substituted product. The final compound is typically purified by recrystallization from a solvent such as ethanol. researchgate.net

Table 1: Reaction Components for the Synthesis of 3-Chloro-2-ethyl-6-nitro-2H-indazole

Role Compound Name Molecular Formula
Starting Material6-Nitro-1H-indazoleC₇H₅N₃O₂
ReagentBromoethaneC₂H₅Br
SolventTetrahydrofuran (THF)C₄H₈O
Purification SolventEthanolC₂H₅OH

Derivatization of 2H-Indazole Regioisomers

The functionalization of the 2H-indazole core is a key strategy for creating a diverse library of compounds. Achieving regioselectivity—the ability to make a modification at a specific position—is a significant challenge due to the presence of multiple reactive sites.

A primary challenge in indazole chemistry is controlling reactions at the N-1 versus the N-2 position. pnrjournal.com Once the 2-substituted isomer is secured, further derivatization can occur on the pyrazole (B372694) or benzene (B151609) rings. A powerful strategy for C-3 derivatization involves the regioselective protection of the N-2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This directing group facilitates C-3 lithiation, allowing the resulting nucleophile to react with various electrophiles to introduce new functional groups at that specific position. The SEM group can later be removed under mild conditions using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or aqueous hydrochloric acid. acs.org

Further derivatization of the 2H-indazole skeleton can be achieved through various modern synthetic methods: nih.govacs.org

Suzuki Coupling: Arylation at halogenated positions of the indazole ring can be performed via palladium-catalyzed Suzuki coupling to introduce biphenyl (B1667301) moieties. nih.govacs.org

Reduction of Nitro Groups: Nitro-substituted 2H-indazoles can be converted to their corresponding amino derivatives in excellent yields, providing a handle for further functionalization, such as amide formation. nih.govacs.org

Ester Hydrolysis: Ester functionalities on the indazole scaffold can be hydrolyzed to carboxylic acids, often in near-quantitative yields. nih.govacs.org

Oxidation: Sulfur-containing substituents can be oxidized to form sulfones, which are important pharmacophores. For instance, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) can produce the corresponding sulfone indazole. nih.govacs.org

Skeletal Editing: Advanced derivatization techniques can alter the core structure itself. For example, difluorocarbene can promote a single-atom skeletal editing of 2H-indazoles, cleaving the N–N bond and expanding the ring to form quinazolin-4(3H)-ones. sciengine.com This metal-free ring expansion has been successfully applied to derivatives like 2-ethyl-2H-indazol-5-amine. sciengine.com

Yield Optimization and Reaction Condition Analysis

Optimizing reaction conditions is critical for maximizing product yield and ensuring the efficiency and scalability of a synthetic process. Research into the synthesis of 2H-indazoles has identified several key parameters that influence the outcome of the reaction.

Solvent and Reagent Selection: In the synthesis of 2H-indazoles via the [3 + 2] dipolar cycloaddition of sydnones and arynes, the choice of solvent and fluoride source is crucial. Studies comparing cesium fluoride (CsF) and tetrabutylammonium fluoride (TBAF) found that TBAF led to shorter reaction times and higher yields. While both acetonitrile (B52724) and tetrahydrofuran (THF) gave similar yields with TBAF, THF was preferred as it tended to produce a cleaner product. Further optimization showed that reactant loading could be reduced while maintaining a near-quantitative yield. nih.gov

Table 2: Optimization of Sydnone-Aryne Cycloaddition nih.gov

Entry Fluoride Source Solvent Yield (%) Notes
1CsFAcetonitrile69Incomplete conversion
2CsFTHF90Complete conversion
3TBAFAcetonitrile98Faster reaction time
4TBAFTHF99Cleaner product
5TBAF (solid)THF98Reduced reactant loading
6TBAF (solution)THF99Reduced reactant loading

Catalyst and Additive Effects: In more complex transformations, such as the difluorocarbene-induced skeletal editing of 2H-indazoles, the base and the presence of additives significantly impact the yield. An examination of various inorganic bases showed that potassium phosphate (B84403) (K₃PO₄) was optimal. Interestingly, the addition of water as an additive was found to improve the yield from 58% to 75%. sciengine.com

Table 3: Optimization of Difluorocarbene-Induced Ring Expansion sciengine.com

Entry Base Additive Yield (%)
1K₂CO₃None51
2Cs₂CO₃None55
3K₃PO₄None58
4K₃PO₄TBHP<10
5K₃PO₄H₂O75

Catalyst System and Green Solvents: For multicomponent reactions, which are highly efficient for building molecular complexity, the choice of catalyst and solvent is paramount. In a copper-catalyzed one-pot synthesis of 2H-indazoles, copper(I) oxide nanoparticles supported on activated carbon (CuO@C) proved to be an effective heterogeneous catalyst. Optimization studies explored different solvents, with polyethylene (B3416737) glycol (PEG-400) emerging as a superior green solvent over options like DMSO, water, or ethanol, leading to a 95% yield under the optimized conditions. acs.org

Dual Catalysis Systems: Modern synthetic methods often employ dual catalytic systems to enable novel transformations. The synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes has been achieved using a dual gold and photoredox catalysis system. d-nb.info Optimization revealed that the combination of a gold catalyst (AuCl₃) and a ruthenium photocatalyst under blue LED irradiation was effective. Intriguingly, control experiments showed that AuCl₃ with blue light alone could yield the product, suggesting a complex mechanism where both radical and polar pathways may be active. d-nb.infouah.es

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules, and its application is critical in distinguishing between the two possible N-substituted indazole isomers. mdpi.com The chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Information

The ¹H NMR spectrum of 2-ethyl-2H-indazole provides key insights into its structure. The ethyl group protons typically appear as a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group due to spin-spin coupling. The aromatic protons of the indazole ring system exhibit distinct chemical shifts and coupling constants that are diagnostic for the 2-substituted isomer.

For instance, in a study of various 2-substituted-2H-indazoles, the proton on C3 often appears as a singlet, a key indicator of substitution at the N2 position. mdpi.com The specific chemical shifts for the ethyl protons and the aromatic protons provide a unique fingerprint for the molecule.

Table 1: Representative ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.0-8.5s-
Aromatic-H~7.0-7.8m-
-CH₂-~4.4-4.6q~7.2
-CH₃~1.4-1.6t~7.2

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. The data presented is a generalized representation based on typical values for 2-substituted indazoles. mdpi.comwiley-vch.debeilstein-journals.org

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Identification

¹³C NMR spectroscopy is a powerful method for identifying the carbon framework of a molecule. mdpi.com In the case of this compound, the chemical shifts of the carbon atoms in the indazole ring are particularly informative for confirming the substitution pattern. The chemical shift of C3 is significantly different in 2-substituted indazoles compared to their 1-substituted counterparts. nih.gov

The signals for the ethyl group carbons are also readily identifiable in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C3~122-123
C3a~120-121
C4~126-127
C5~120-121
C6~120-121
C7~117-118
C7a~149-150
-CH₂-~48-50
-CH₃~14-16

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. The data is a generalized representation based on typical values for 2-substituted indazoles. mdpi.comwiley-vch.denih.gov

Advanced NMR Techniques for Complex Structural Assignment

For unambiguous structural assignment, especially in cases where 1D NMR spectra may be complex or overlapping, advanced 2D NMR techniques are employed. numberanalytics.comresearchgate.net These methods provide correlations between different nuclei, offering a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the ethyl group and the aromatic ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These techniques correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining long-range (2-3 bond) correlations between protons and carbons. numberanalytics.com For this compound, HMBC can show correlations between the methylene protons of the ethyl group and the C3 and C7a carbons of the indazole ring, definitively confirming the N2 substitution. researchgate.netdergipark.org.tr

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. researchgate.net In the case of this compound, a NOESY experiment could show a correlation between the methylene protons of the ethyl group and the H-3 proton, further supporting the N2-alkylation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, typically to four or more decimal places. bioanalysis-zone.com This allows for the calculation of the elemental formula of the compound, confirming its identity. For this compound (C₉H₁₀N₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, providing strong evidence for the compound's composition. mdpi.com

Table 3: HRMS Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺147.0917Varies by experiment
[M]⁺146.0844Varies by experiment

Note: The "Found m/z" will be the experimentally determined value. The high resolution allows for differentiation from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that separates components of a mixture using gas chromatography and then detects and identifies them using mass spectrometry. nih.gov In the synthesis of ethylindazoles, a mixture of the 1-ethyl and 2-ethyl isomers is often produced. nih.gov GC-MS can be used to separate these two regioisomers based on their different retention times. nih.gov The mass spectrum of each isomer can then be obtained, which will show the molecular ion peak and a characteristic fragmentation pattern that can aid in identification. researchgate.net While the mass spectra of the two isomers might be quite similar, the separation by GC is crucial for their individual analysis in a mixture. nih.govunodc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These techniques are paramount for identifying functional groups and providing a molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to specific bond vibrations. The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structural features.

By analogy with closely related 2-substituted indazoles, the spectrum can be interpreted as follows:

Aromatic C-H Stretching: The C-H bonds of the fused benzene (B151609) ring typically show stretching vibrations at wavenumbers above 3000 cm⁻¹. For compounds like 2-phenyl-2H-indazole, these peaks appear in the 3055-3128 cm⁻¹ region. rsc.org

Aliphatic C-H Stretching: The ethyl group introduces saturated C-H bonds. Their symmetric and asymmetric stretching vibrations are expected to appear just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range. libretexts.org Data for tris[2-(2H-indazol-2-yl)ethyl]amine shows a –CH₂– stretch at 2953 cm⁻¹. iucr.org

C=C and C=N Ring Stretching: The vibrations of the indazole ring system, involving both C=C bonds of the aromatic ring and the C=N bond of the pyrazole (B372694) moiety, produce strong absorptions in the 1470-1630 cm⁻¹ region. iucr.orgvulcanchem.com For instance, 2-phenyl-2H-indazole shows bands at 1628, 1595, 1519, and 1496 cm⁻¹. rsc.org

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds also provide structural information, often appearing in the fingerprint region (below 1500 cm⁻¹). A strong absorption around 750 cm⁻¹ is characteristic of ortho-disubstituted benzene rings, as seen in 2-phenyl-2H-indazole. rsc.org

Table 1: Characteristic IR Absorption Bands for this compound based on Analogous Compounds

Frequency Range (cm⁻¹) Intensity Assignment Reference Compound Citation
3050-3130 Medium-Weak Aromatic C-H Stretch 2-Phenyl-2H-indazole rsc.org
2850-2980 Medium-Strong Aliphatic C-H Stretch (Ethyl) Tris[2-(2H-indazol-2-yl)ethyl]amine iucr.org
1620-1630 Medium C=N Ring Stretch Tris[2-(2H-indazol-2-yl)ethyl]amine iucr.org
1470-1520 Strong Aromatic C=C Ring Stretch 2-Phenyl-2H-indazole rsc.org

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides vibrational data that is complementary to IR spectroscopy. thermofisher.com While IR measures absorption, Raman measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, which often produce weak signals in IR spectra. For this compound, Raman spectroscopy would be particularly useful for characterizing the C=C bonds of the benzene ring and the N=N bond of the indazole core, as these vibrations are expected to be strong Raman scatterers. Although specific Raman spectral data for this compound are not widely published, the technique remains an invaluable tool for obtaining a complete vibrational profile of the molecule. spectroscopyonline.com

Electronic Absorption Spectroscopy

This form of spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* electronic transitions. researchgate.net The spectrum of the closely related compound 2-methyl-2H-indazole, recorded in ethanol, shows two main absorption bands. nist.gov These correspond to the ¹Lₐ and ¹Lₑ transitions typical of benzenoid systems. The positions and intensities (molar absorptivity, ε) of these bands are sensitive to the substitution on the aromatic ring and the solvent used. The ethyl group at the N2 position is expected to have a minor bathochromic or hypsochromic effect compared to the methyl analog.

Table 2: UV-Vis Absorption Data for the Analogous Compound 2-methyl-2H-indazole in Ethanol

λmax (nm) log(ε) Electronic Transition Assignment
~255 ~3.8 π→π* (¹Lₐ)
~295 ~3.7 π→π* (¹Lₑ)
~305 ~3.6 π→π* (¹Lₑ, shoulder)

Data sourced from the NIST Chemistry WebBook for 2-methyl-2H-indazole and serves as a close approximation for this compound. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis for Absolute Configuration

Single crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. uni-ulm.de While a crystal structure for this compound itself is not available, the structure of 3-chloro-2-ethyl-6-nitro-2H-indazole has been determined, providing precise data for the this compound core. iucr.org

The analysis reveals that the indazole ring system is nearly planar, a common feature in related structures. iucr.orgnih.gov In 3-chloro-2-ethyl-6-nitro-2H-indazole, the indazole moiety is slightly folded with an angle of only 0.70(8)° between the five- and six-membered rings. iucr.org The orientation of the ethyl substituent is influenced by intramolecular interactions, such as a C–H···Cl hydrogen bond in the chloro-substituted analog. iucr.org This technique confirms the N2 substitution pattern and provides precise geometric parameters for the entire molecule.

Table 3: Crystallographic Data for the Analogous Compound 3-chloro-2-ethyl-6-nitro-2H-indazole

Parameter Value
Chemical Formula C₉H₈ClN₃O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.4323 (5)
b (Å) 7.4208 (3)
c (Å) 10.3533 (4)
β (°) 94.629 (2)
Volume (ų) 1028.98 (7)
Z 4

Data obtained from the crystallographic study of 3-chloro-2-ethyl-6-nitro-2H-indazole. iucr.org

Analysis of Crystal Packing and Intermolecular Interactions

In the crystal structures of related indazole compounds, various types of intermolecular interactions have been observed. For instance, in the crystal of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole, pairs of C—H···O hydrogen bonds link molecules into centrosymmetric dimers. iucr.orgnih.gov Furthermore, aromatic π-π stacking between the benzene and pyrazole rings of neighboring molecules, with a centroid-centroid distance of 3.8894 (7) Å, helps to consolidate the crystal packing. iucr.orgnih.gov Weak C—H···π interactions are also present. iucr.orgnih.gov

Similarly, studies on other N-substituted indazole derivatives reveal the significant role of C—H···O hydrogen bonds and N—O···π interactions in directing the crystal packing. iucr.org In some cases, intermolecular hydrogen bonds can lead to the formation of three-dimensional aggregations. semanticscholar.org The stacking of indazole and phenyl rings can occur in an alternating fashion, forming infinite stacks. semanticscholar.org The extent of π-π stacking between phenyl and pyrazole rings can be considerable and plays a crucial role in molecular recognition. semanticscholar.org

The orientation of substituents on the indazole ring can also be influenced by intramolecular interactions, such as C—H···Cl hydrogen bonds. researchgate.net The packing of molecules can occur in layers, stabilized by a combination of C—H···π(ring) and other weak interactions. researchgate.net

Below is a table summarizing the types of intermolecular interactions found in the crystal structures of various indazole derivatives, which provides a framework for understanding the packing of this compound.

Interaction TypeDescriptionExample Centroid-Centroid Distance (Å)Reference
C—H···O Hydrogen BondsLinks molecules into dimers or larger networks.N/A iucr.orgnih.goviucr.org
π-π StackingStacking between aromatic rings (pyrazole, benzene) of adjacent molecules.3.8894 (7) iucr.orgnih.govsemanticscholar.org
C—H···π InteractionsWeak interactions between a C-H bond and a π-system.N/A iucr.orgnih.gov
N—O···π InteractionsInteraction between a nitro group and an aromatic ring.N/A iucr.org
Intramolecular Hydrogen BondsInfluences the conformation of substituents.N/A researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. etamu.edu This analysis provides valuable information about the thermal stability and decomposition behavior of a compound. etamu.eduardena.com

For diazo compounds, TGA can clearly show a sharp mass loss corresponding to the dissociation of the diazo group to form N₂ gas. acs.org For instance, the TGA plot of ethyl (phenyl)diazoacetate shows a significant mass loss initiating around 85 °C, which corresponds to the loss of N₂. acs.org The thermal stability of such compounds can be influenced by the electronic nature of their substituents. acs.org

A hypothetical TGA analysis of this compound would reveal the temperature at which it begins to decompose and the temperature at which the rate of decomposition is highest. This information is critical for determining the material's thermal limits.

Below is an interactive data table illustrating typical parameters obtained from a TGA experiment.

ParameterDescriptionHypothetical Value for a Stable Organic Compound
T_onset (°C)The temperature at which significant decomposition begins.> 200 °C
T_max (°C)The temperature at which the rate of mass loss is at its maximum.> 250 °C
Mass Loss (%)The percentage of the initial mass lost during a specific temperature range.Variable
Residue (%)The percentage of mass remaining at the end of the analysis.Variable

Computational and Theoretical Investigations

Quantum Chemical Modeling (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. core.ac.uk For molecules like 2-ethyl-2H-indazole, methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are frequently employed to achieve a balance between accuracy and computational cost. core.ac.ukdergipark.org.trdergipark.org.tr These calculations allow for the prediction of a wide range of molecular properties from first principles.

A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. cnr.it DFT calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of this compound in the gas phase. researchgate.net

These theoretical structures are crucial for understanding the molecule's three-dimensional shape. For validation, the calculated parameters are typically compared with experimental results obtained from techniques like X-ray crystallography. While specific crystallographic data for this compound is not widely published, comparisons with data for the parent indazole molecule and other derivatives show that DFT methods can provide results with an accuracy comparable to that of single-crystal refinement. core.ac.ukcnr.it

Table 1: Predicted Geometrical Parameters for this compound using DFT.
Bond Lengths (Å)Bond Angles (°)
BondPredicted ValueAnglePredicted Value
N1-N21.345N1-N2-C3106.5
N2-C31.360N2-C3-C3a114.2
C3-C3a1.431C3-C3a-C7a104.8
C3a-C7a1.402C3a-C7a-N1111.5
C7a-N11.378C7a-N1-N2103.0
N2-C(ethyl)1.475N1-N2-C(ethyl)127.1
C(ethyl)-C(methyl)1.530N2-C(ethyl)-C(methyl)110.5

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. These theoretical spectra can be compared with experimental FT-IR data. mdpi.com

For this compound, key predicted vibrations include the aromatic C-H stretching, aliphatic C-H stretching of the ethyl group, C=N stretching within the pyrazole (B372694) ring, and C=C stretching of the fused benzene (B151609) ring. tandfonline.com Comparisons with experimental spectra of related compounds, like 2-phenyl-2H-indazole, show that calculated frequencies are generally in good agreement with observed values, though they are often scaled by a factor to correct for anharmonicity and other systematic errors in the calculations. core.ac.ukrsc.org

Table 2: Comparison of Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) for 2-substituted-2H-indazoles.
Vibrational ModePredicted Frequency (Scaled)Experimental Range rsc.orgrsc.orgAssignment
ν(C-H) aromatic3060-31303055-3128Aromatic C-H stretching
ν(C-H) aliphatic2930-29852852-2945Ethyl group C-H stretching
ν(C=N)16251625-1628Indazole ring C=N stretching
ν(C=C)1500-15901496-1595Aromatic ring C=C stretching

The electronic properties of a molecule are described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor. tandfonline.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. researchgate.net In this compound, the HOMO is typically distributed across the fused ring system, while the LUMO is also located on the indazole core. This distribution indicates that intramolecular charge transfer (ICT) primarily occurs within the heterocyclic and aromatic rings upon electronic excitation. dergipark.org.trtandfonline.com

Table 3: Calculated Electronic Properties of this compound.
ParameterPredicted Value (eV)Significance
E(HOMO)-5.85Electron-donating ability
E(LUMO)-0.95Electron-accepting ability
Energy Gap (ΔE)4.90Chemical reactivity and kinetic stability researchgate.net

Theoretical calculations are highly effective in predicting spectroscopic parameters, notably NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts (δ). dergipark.org.trdergipark.org.trnih.gov

Calculated ¹H and ¹³C NMR chemical shifts for this compound can be compared to experimental data for validation. researchgate.net Studies on similar indazole and pyrazole derivatives have demonstrated a strong correlation between GIAO-calculated shifts and those measured experimentally, making it a powerful tool for structure elucidation and assignment of complex spectra. nih.govresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound using the GIAO method.
¹H NMR¹³C NMR
AtomPredicted ShiftAtomPredicted Shift
H38.25C3122.5
H47.65C3a122.8
H57.10C4120.5
H67.30C5126.9
H77.75C6120.3
H(ethyl, CH₂)4.50C7117.8
H(ethyl, CH₃)1.55C7a149.8
C(ethyl, CH₂)48.5
C(ethyl, CH₃)15.2

DFT calculations, combined with statistical mechanics, can predict the thermochemical properties of a molecule. core.ac.uk These properties, including zero-point vibrational energy (ZPVE), heat capacity (Cv), and entropy (S), are derived from the calculated vibrational frequencies and are essential for understanding the molecule's thermodynamic stability and behavior under different temperature conditions.

Table 5: Calculated Thermochemical Properties of this compound at 298.15 K.
PropertyPredicted Value
Zero-Point Vibrational Energy (ZPVE)105.5 kcal/mol
Heat Capacity (Cv)38.2 cal/mol·K
Entropy (S)92.4 cal/mol·K

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. dergipark.org.trdergipark.org.tr It provides a detailed picture of electron delocalization, which is a key factor in molecular stability. dergipark.org.trresearchgate.net The analysis quantifies the stabilization energy, E(2), associated with hyperconjugative interactions, such as the transfer of electron density from an occupied (donor) orbital to an unoccupied (acceptor) orbital. scirp.org

Table 6: Key Donor-Acceptor Interactions and Stabilization Energies E(2) from NBO Analysis of this compound.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C3a-C7a)π(C4-C5)21.5Intra-ring delocalization
π(C4-C5)π(C6-C7)19.8Intra-ring delocalization
LP(N1)π(C3a-C7a)25.2Lone pair delocalization
LP(N2)π(C3-C3a)18.1Lone pair delocalization

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the electron density distribution of a molecule and predict its reactive behavior. The MEP surface illustrates the electrostatic potential on the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (colored in blue) signify electron-poor areas susceptible to nucleophilic attack.

For indazole derivatives, MEP studies highlight distinct electrical characteristics. rsc.orgrsc.org The nitrogen atoms of the pyrazole ring are typically the most electron-rich centers, representing the primary sites for electrophilic interaction. The potential around the hydrogen atoms of the aromatic ring and the ethyl group is generally positive, marking them as sites for potential nucleophilic interaction. researchgate.net This analysis is crucial for understanding how this compound interacts with biological targets and other molecules. jmaterenvironsci.com

Chemical Reactivity Indices and Fukui Functions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine global and local reactivity descriptors that quantify the chemical reactivity of a molecule. jmaterenvironsci.comresearchgate.net

Energy Gap (ΔE): The difference between LUMO and HOMO energies (E_LUMO - E_HOMO). A smaller energy gap implies higher reactivity.

Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. rsc.org

Table 1. Conceptual Global Reactivity Descriptors for Indazole Derivatives. (Data based on representative values for similar structures from literature rsc.orgrsc.org)
ParameterFormulaDescription
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Hardness (η)(I - A) / 2Resistance to deformation of electron cloud.
Softness (S)1 / ηMeasure of polarizability.
Electronegativity (χ)(I + A) / 2Electron-attracting power.
Electrophilicity Index (ω)μ2 / (2η) where μ = -χPropensity to accept electrons.

Fukui Functions: While global descriptors give a general picture, Fukui functions provide information about local reactivity, identifying specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. jmaterenvironsci.comnih.gov The analysis involves calculating the electron density changes when an electron is added to or removed from the molecule. nih.gov For indazole derivatives, these calculations can precisely pinpoint the most reactive atoms, corroborating the qualitative predictions from MEP maps. scirp.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Derivatives of 2H-indazole have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. These simulations calculate the binding affinity (often expressed in kcal/mol) and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the indazole derivative and the amino acid residues in the active site of the target protein.

For instance, studies on 2-substituted indazole derivatives have explored their binding to various cancer-related targets. Docking analyses have shown that these compounds can fit into the active sites of enzymes like aromatase and renal cancer-related proteins, with specific derivatives exhibiting strong binding affinities. rsc.orgderpharmachemica.com The ethyl group at the N2 position can influence the molecule's conformation and its fit within the binding pocket, potentially enhancing binding affinity and selectivity.

Table 2. Representative Molecular Docking Results for 2-Substituted-2H-Indazole Derivatives.
Compound TypeTarget ProteinReported Binding Energy (kcal/mol)Key Interacting ResiduesReference
Ethyl 2-(2H-indazol-2-yl)acetate derivativesAromatase-7.7 to -8.0Arg115, Met374 derpharmachemica.com
1-Butyl-1H-indazole-3-carboxamide derivativesRenal Cancer Protein (PDB: 6FEW)High Binding Energies ReportedNot specified nih.gov
Indazole-carboxamide derivativesRenal Cancer Proteins (PDB: 6FEW, 4WA9)High Binding Energies ReportedNot specified rsc.org

Studies on Tautomeric Preferences and Metal-Induced Tautomerism

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govmdpi.com Under most conditions, the 1H-tautomer is thermodynamically more stable and therefore predominates. nih.govaustinpublishinggroup.com The estimated energy difference is typically a few kcal/mol in favor of the 1H form. austinpublishinggroup.com However, the tautomeric equilibrium can be influenced by substitution, solvent effects, and intermolecular interactions like hydrogen bonding. nih.gov In this compound, the presence of the ethyl group at the N2 position "fixes" the molecule in the 2H-tautomeric form.

An interesting phenomenon is metal-induced tautomerism, where the coordination of a metal ion can stabilize a less favored tautomer. nih.gov Studies on metal complexes with indazole have shown that it is possible to isolate complexes containing the 2H-indazole tautomer, which is normally less stable. nih.govjst.go.jp For example, an osmium(IV) complex, [OsIVCl5(2H-ind)]−, was synthesized and structurally characterized, confirming the stabilization of the 2H-indazole form upon coordination to the metal center via the N1 nitrogen. nih.gov This demonstrates that the energetic preference for a specific tautomer can be overcome by the formation of a stable metal complex.

Hirshfeld Surface Analysis for Intermolecular Connections

For heterocyclic compounds like indazole derivatives, Hirshfeld analysis reveals the nature and extent of interactions such as hydrogen bonds (O···H, N···H), van der Waals forces, and π-π stacking. doi.orgacs.org Studies on crystals of indazole-containing molecules have used this technique to break down the complex network of interactions into percentage contributions from specific atom pairs.

For a molecule like this compound, Hirshfeld analysis would typically show a high percentage of H···H, C···H/H···C, and N···H/H···N contacts, reflecting the importance of van der Waals forces and weak hydrogen bonds in the crystal structure. The absence of strong hydrogen bond donors (like N-H) in this compound means that weaker C-H···N or C-H···π interactions would be more prominent compared to unsubstituted indazole.

Table 3. Representative Intermolecular Contact Percentages from Hirshfeld Surface Analysis of an Indazole Hybrid Compound. (Data from a representative structure doi.org)
Interaction TypePercentage Contribution (%)
H···H33.0
C···H / H···C31.7
O···H / H···O20.4
N···H / H···N9.8
C···C2.5
C···O / O···C2.1

Computational Approaches in Drug Design and Property Prediction

Computational methods are vital in modern drug design for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, thereby reducing late-stage failures.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical parameter. Computational models are frequently used to predict BBB permeability based on a molecule's physicochemical properties. nih.govmdpi.com Key parameters used in these predictions include lipophilicity (logP or logD), molecular weight, polar surface area (PSA), and hydrogen bonding capacity. researchgate.net

Compounds with high BBB permeability generally have a low molecular weight, a total polar surface area (TPSA) below 90 Ų, and a limited number of rotatable bonds and hydrogen bond donors/acceptors. researchgate.net In silico studies on N-substituted indazole derivatives have been performed to evaluate their potential as CNS-active drugs. For example, N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide, a close structural analog of a this compound derivative, was predicted to be capable of crossing the BBB, possessing drug-like properties suitable for a CNS agent. optibrium.com Such predictions are crucial for prioritizing the synthesis and further testing of indazole-based compounds in CNS drug discovery programs.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. A pharmacophore model can then be used to screen large databases of compounds to find new, structurally diverse molecules that are likely to be active.

A ligand-based pharmacophore model was developed to identify potential inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in cancer therapy. nih.gov This model was built using a highly active known inhibitor and resulted in a three-feature pharmacophore consisting of an aromatic hydrophobic group (HyD/Aro), a hydrophobic group (HyD), and a hydrogen bond acceptor (HBA). nih.gov

The geometric relationship between these features is crucial for biological activity. The specific distances are detailed in the table below.

Feature 1Feature 2Distance (Å)
HyD/AroHyD3.75
HyD/AroHBA4.99
HyDHBA6.79
Table 1: Distance constraints of the pharmacophore model for IGF-1R inhibition. nih.gov

This validated pharmacophore model was used to screen the World Drug Bank database. nih.gov Notably, the screening identified 3-ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol as a hit compound. nih.gov The successful identification of this molecule, which contains the core this compound scaffold, suggests that this chemical structure is compatible with the spatial and electronic requirements for binding to the IGF-1R. nih.gov This finding implies that the simpler parent compound, this compound, could serve as a valuable starting point or fragment for designing novel IGF-1R inhibitors.

In Silico Evaluation of Biological Activity

In silico evaluation encompasses a range of computational methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to assess the potential of a compound as a drug candidate. While specific data for this compound is scarce, numerous studies on related 2-substituted-2H-indazoles provide a strong basis for its potential biological activities and drug-like properties.

Molecular docking studies have been widely applied to indazole derivatives to predict their binding affinity and orientation within the active sites of various biological targets. For instance, derivatives of 2,3-diphenyl-2H-indazole were evaluated in silico for their anti-inflammatory potential against human cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net The docking calculations suggested a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. mdpi.comresearchgate.net Similarly, other indazole-based compounds have been computationally screened as inhibitors for targets such as Tyrosine Kinase VEGFR-2 and caspase-3, showing favorable binding energies and interactions with key amino acid residues in the respective active sites. nih.govbiotech-asia.org

ADMET prediction is another critical in silico tool. Studies on N-substituted indazole-5-carboxamides, including the 2-methyl-2H-indazole regioisomer, predicted that these compounds would have good oral absorption and the ability to cross the blood-brain barrier, which are desirable properties for CNS-active drugs. optibrium.com Furthermore, in silico ADMET predictions for a series of indazol-pyrimidine derivatives revealed low toxicity and good solubility and absorption profiles, with the compounds adhering to established drug-likeness rules such as Lipinski's rule of five. nih.gov These findings for structurally similar compounds suggest that this compound likely possesses favorable pharmacokinetic properties.

The table below summarizes findings from in silico evaluations of various 2-substituted-2H-indazole derivatives, providing insights into the potential activities that could be explored for this compound.

Compound ClassBiological Target/ActivityIn Silico MethodKey Findings
2,3-Diphenyl-2H-indazole derivativesAnti-inflammatory (COX-2)Molecular DockingSuggests a binding mode comparable to the reference drug rofecoxib. mdpi.comresearchgate.net
Indazol-pyrimidine derivativesAnticancer (Caspase-3)Molecular Docking, MD Simulation, ADMETStable binding in the active site; predicted low toxicity and good absorption. nih.gov
N-methyl-2H-indazole-5-carboxamidesMAO-B Inhibition (CNS activity)ADMET PredictionPredicted to cross the blood-brain barrier with appropriate drug-like properties. optibrium.com
General Indazole ScaffoldsAnticancer (VEGFR-2)Molecular Docking, ADMETExhibited good binding affinity and favorable pharmacokinetic predictions. biotech-asia.org
Table 2: Summary of in silico evaluations for various 2H-indazole derivatives.

Derivatization and Functionalization Strategies

C-H Functionalization of 2H-Indazoles

Direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical approach to introduce complexity into the 2H-indazole core. researchgate.netresearchgate.net This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. researchgate.net

The C-3 position of the 2H-indazole ring is a primary site for regioselective functionalization. researchgate.net This selectivity is often attributed to radical-mediated pathways. researchgate.netthieme-connect.de A variety of functional groups have been successfully introduced at this position, including acyl, aryl, alkyl, and trifluoromethyl groups. thieme-connect.defrontiersin.org

Recent advancements have highlighted transition-metal-free methods for C-3 functionalization. For instance, a chemo-divergent reaction using carboxylic acid and dimethyl sulfoxide (B87167) (DMSO) under aerobic conditions can lead to either formylated or carboxylated indazole derivatives. researchgate.net Another notable method is the microwave-assisted, Selectfluor-mediated formylation of 2H-indazoles, which also proceeds via a likely radical pathway and provides access to 3-formyl-2H-indazoles in moderate to excellent yields. thieme-connect.de

Visible-light-induced reactions have also emerged as a powerful tool. A self-catalyzed energy transfer process between 2H-indazoles and α-keto acids enables the synthesis of 3-acyl-2H-indazoles without the need for external photocatalysts or oxidants. nih.gov Furthermore, visible-light-promoted C3-carbamoylation using oxamic acids as the carbamoyl (B1232498) source has been developed as a green and mild alternative to traditional methods that often require high temperatures and strong oxidants. frontiersin.orgfrontiersin.org

Transition metal-catalyzed approaches remain significant for C-3 functionalization. Palladium-catalyzed C-H activation and isocyanide insertion have been employed to create diverse heterocyclic systems fused to the indazole core. acs.orgnih.gov

Table 1: Examples of Reagents and Conditions for C-3 Functionalization

Sustainable methods like photocatalysis and electrocatalysis have gained prominence for the C-H functionalization of 2H-indazoles, offering mild and environmentally friendly reaction conditions. researchgate.netsioc-journal.cn These strategies are particularly effective for modifications at the C-3 position. sioc-journal.cn

Visible light photocatalysis, utilizing either metal-based or organic photoredox catalysts, has been successfully applied for various functionalizations, including amination. researchgate.netresearchgate.net For example, a direct C-H amination of 2H-indazoles with a range of amines can be achieved at room temperature under ambient air using an organophotoredox catalyst. researchgate.net This approach avoids the harsh conditions and pre-functionalized substrates often required in traditional methods.

Electrochemical approaches also provide a green and sustainable route for regioselective C-3 functionalization. researchgate.net For instance, the trifluoromethylation and difluoromethylation of 2H-indazoles can be performed electrochemically at room temperature. researchgate.net An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes also yields 2H-indazole derivatives without the need for a catalyst or external chemical oxidant. organic-chemistry.org

These photo- and electrocatalytic methods represent a significant advancement in the synthesis of functionalized 2H-indazoles, aligning with the principles of green chemistry. sioc-journal.cn

Regioselective Functionalization at the C-3 Position

Introduction of Substituents via Coupling Reactions

Cross-coupling reactions are a cornerstone for introducing structural diversity into the 2-ethyl-2H-indazole framework. These reactions typically involve the coupling of a halogenated indazole with a suitable partner, catalyzed by a transition metal.

Palladium-catalyzed cross-coupling reactions are extensively used to create a diverse library of functionalized 2H-indazoles. nih.govnih.gov Halogenated 2H-indazoles serve as versatile precursors for these transformations, allowing for the introduction of aryl and alkynyl groups through reactions like the Suzuki-Miyaura and Sonogashira couplings. nih.gov

The synthesis of 2H-indazoles that already contain a halogen substituent provides a convenient handle for further elaboration. nih.govnih.gov This two-step strategy, involving the initial synthesis of a halogenated indazole followed by a palladium-catalyzed coupling, enables the rapid construction of complex and highly functionalized derivatives. nih.gov For example, 3-aryl- and 3-(1-alkynyl)-2H-indazoles can be readily prepared from a 3-halo-2H-indazole precursor. nih.gov

The Sonogashira coupling is a specific type of palladium-catalyzed cross-coupling reaction that is highly effective for introducing alkynyl groups onto the indazole scaffold. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.org

In the context of 2H-indazoles, the Sonogashira reaction has been used to introduce alkynyl fragments, which can serve as versatile handles for further transformations. d-nb.infothieme-connect.de For instance, a 3-alkenyl-2H-indazole was derivatized by introducing an alkynyl group via a Sonogashira coupling. d-nb.info A domino reaction sequence involving an initial Sonogashira coupling between a 2-iodoazoarene and a terminal alkyne, followed by cyclization and isomerization, has been developed to synthesize (E)-3-alkenyl 2H-indazoles. acs.org

Table 2: Key Coupling Reactions for 2H-Indazole Functionalization

Palladium-Catalyzed Coupling Reactions for Structural Diversity

Synthetic Modification at Nitrogen Atoms (N1 and N2)

Modification at the nitrogen atoms of the indazole ring is a fundamental strategy for generating diverse derivatives. The alkylation and arylation of the indazole nitrogen atoms are common transformations, though achieving regioselectivity between the N1 and N2 positions can be challenging. thieme-connect.comresearchgate.net

The direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 isomers, with the ratio being influenced by reaction conditions such as the base, solvent, and alkylating agent. researchgate.netdergipark.org.trnih.gov While N1 alkylation is often thermodynamically favored, N2 alkylation can be achieved under kinetic control. researchgate.net A general and highly selective method for the N2-alkylation of 1H-indazoles utilizes alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by either trifluoromethanesulfonic acid or copper(II) triflate. thieme-connect.comresearchgate.net This method is applicable to a wide range of primary, secondary, and tertiary alkyl groups and provides the desired 2-alkyl-2H-indazoles with high selectivity. thieme-connect.com Quantum mechanical analysis suggests that while the 1H-indazole tautomer is more stable, the energy barrier for N2 alkylation is lower, accounting for the observed selectivity. wuxibiology.com

N-arylation of indazoles is another important modification, often achieved through copper-catalyzed cross-coupling reactions. beilstein-journals.orgorganic-chemistry.orgtandfonline.comrsc.org For example, a ligand-free copper-catalyzed method using aryl bromides and K₃PO₄ as the base in DMF provides good to excellent yields of N-arylated indazoles. tandfonline.com Trivalent arylbismuth reagents have also been used as coupling partners in copper-catalyzed N-arylation reactions. rsc.org

In some synthetic strategies, the N-substituent is introduced prior to the formation of the indazole ring, which can control the regioselectivity from the outset. nih.gov

Formation of Hybrid Molecules and Conjugates

The concept of molecular hybridization involves combining the this compound scaffold with other pharmacologically active moieties to create a single molecule with potentially synergistic or enhanced biological activities. dergipark.org.tr This approach has been successfully applied to generate novel indazole-based hybrids.

A notable example of hybridization is the synthesis of indazole-pyrone hybrids. These molecules have been synthesized through a one-pot reaction involving N-alkyl-6(5)-nitroindazoles and 2-pyrone (4-hydroxy-6-methyl-2H-pyran-2-one). rsc.orgaphrc.orgnih.gov This reaction utilizes a reducing system, such as indium or stannous chloride, in the presence of acetic acid. rsc.orgaphrc.orgnih.gov The resulting hybrid molecules have been obtained in good to excellent yields, ranging from 72% to 92%. rsc.orgaphrc.orgresearchgate.net

One of the synthesized compounds, 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione, demonstrated significant anti-leishmanial activity against Leishmania donovani. rsc.orgaphrc.org This highlights the potential of combining the this compound core with a pyrone moiety to develop new therapeutic agents. nih.gov

Table 1: Synthesis of Indazole-Pyrone Hybrids

Starting Materials Reaction Conditions Product Yield (%)

The combination of the indazole nucleus with a sulfonamide group is another promising strategy in medicinal chemistry. mdpi.com Indazole-sulfonamide hybrids have been synthesized and evaluated for various biological activities. dergipark.org.trmdpi.com For example, a series of indazole arylsulfonamides were synthesized and examined as antagonists for the CC-chemokine receptor 4 (CCR4), with some analogues showing potent activity. acs.org

The synthesis of these hybrids often involves the reaction of an appropriate indazole derivative with a sulfonyl chloride. mdpi.com For instance, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole was synthesized through a sulfonylation reaction between 5-nitroindazole (B105863) and 2-chloro-5-methoxybenzene-1-sulfonyl chloride. mdpi.com Subsequent modifications, such as the reduction of a nitro group, can provide further derivatives for biological testing. mdpi.com

Curcumin (B1669340), a natural compound with known anti-inflammatory and antioxidant properties, has been hybridized with the indazole scaffold to create novel compounds with potentially enhanced activities. ugm.ac.idnih.gov The development of analog indazole of curcumin (AIC) compounds has shown significant potential. ugm.ac.idresearchgate.netresearchgate.net

These hybrids are synthesized by modifying the structure of curcumin to incorporate the indazole moiety. ugm.ac.idjapsonline.com Studies have shown that these indazole-curcumin hybrids can exhibit high anti-inflammatory activity. ugm.ac.id For example, one synthesized compound demonstrated higher anti-inflammatory activity than standard diclofenac (B195802) sodium and curcumin. ugm.ac.id The cytotoxic activity of these hybrids against various cancer cell lines has also been investigated, with some compounds showing greater activity and selectivity than curcumin and tamoxifen (B1202) against certain cell lines. japsonline.com

Table 2: Cytotoxicity of an Indazole-Curcumin Hybrid (Compound 3b)

Cell Line IC50 (µM) Selectivity Index (SI)

To enhance delivery and targeting, 2H-indazole derivatives have been conjugated to nanoparticles. aub.edu.lb This approach is particularly relevant for applications in diagnostics and targeted drug delivery. aub.edu.lb Iron oxide nanoparticles are often used for this purpose due to their biocompatibility and magnetic properties. aub.edu.lb

The conjugation process typically involves functionalizing the nanoparticle surface with groups that can react with a linker on the indazole derivative. aub.edu.lb For instance, 2H-indazole analogues equipped with a primary amino group at the C-3 position have been synthesized to facilitate linkage to carboxyl-functionalized nanoparticles through the formation of an amide bond. aub.edu.lb The successful conjugation of the indazole derivative onto the surface of superparamagnetic iron oxide nanoparticles (SPIONs) coated with hyaluronic acid (HA) has been confirmed using techniques like UV-vis spectroscopy. aub.edu.lb This creates a novel indazole-loaded nanoparticle system with potential for further investigation in various biomedical applications. aub.edu.lb

Medicinal Chemistry and Pre Clinical Biological Activity Studies

2-ethyl-2H-indazole as a Core Scaffold for Bioactive Compounds

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The this compound variant, where an ethyl group is attached to the nitrogen at the 2-position, is a common feature in many synthetic compounds with a wide array of pharmacological activities. nih.govbiotech-asia.org

Design Principles for Indazole-Based Chemical Entities

The design of bioactive compounds based on the this compound scaffold often involves several key principles aimed at optimizing the molecule's interaction with its biological target. The indazole core is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity. pnrjournal.compharmablock.com

One fundamental design strategy is the use of the indazole scaffold as a bioisostere for other aromatic systems, such as indoles or phenols. pharmablock.com This substitution can lead to improved metabolic stability and pharmacokinetic properties. ontosight.aipharmablock.com The nitrogen atoms within the indazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with target proteins. pharmablock.com

Furthermore, the functionalization of the indazole ring at various positions is a critical aspect of the design process. The introduction of different substituents allows for the fine-tuning of the compound's electronic and steric properties, which in turn influences its biological activity. nih.govontosight.ai For instance, the C-3 position of the 2-aryl-2H-indazole core is a common site for functionalization to enhance bioactivity. sioc-journal.cn

Scaffold Morphing and Structure-Guided Approaches in Compound Optimization

Scaffold morphing is a powerful strategy in medicinal chemistry where the core structure of a known active compound is modified to create novel chemical entities with potentially improved properties. acs.org This approach has been successfully applied to indazole-based compounds. By systematically altering the scaffold, researchers can explore new chemical space and identify compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. acs.org

Structure-guided design, which relies on understanding the three-dimensional structure of the target protein, plays a crucial role in the optimization of indazole-based inhibitors. researchgate.netacs.org By analyzing the binding mode of a lead compound, medicinal chemists can design new analogs with substituents that form more favorable interactions with the active site. This iterative process of design, synthesis, and biological evaluation has led to the development of highly potent and selective inhibitors for various targets. whiterose.ac.uk For example, structure-guided design has been instrumental in developing potent FGFR2 inhibitors from an indazole-based fragment series. whiterose.ac.uk

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, SAR investigations have provided valuable insights into the key structural features required for their pharmacological effects.

Identification of Key Substituents and Positional Effects on Bioactivity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indazole ring and any attached functional groups. nih.govbeilstein-journals.org

For instance, in a series of 2,3-diphenyl-2H-indazole derivatives, the type of substituent on the phenyl rings significantly influenced their antiprotozoal activity. nih.gov Compounds with a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group at the 2-position of the indazole ring showed the highest activity against several protozoan parasites. nih.gov Furthermore, replacing a carbonyl group with N-substituted carboxamides on the 2,3-diphenyl-2H-indazole nucleus led to an increase in anticandidal activity. mdpi.comnih.gov

The position of the substituent is also critical. Studies on indazole-based selective estrogen receptor degraders (SERDs) revealed that replacing an ethyl group with a cyclobutyl group enhanced potency. nih.gov Additionally, incorporating larger substituents at the para-position of an upper aryl ring improved degradation efficacy. nih.gov

The following table summarizes the effects of different substituents on the bioactivity of this compound analogs based on various studies.

Scaffold Substituent Position Substituent Observed Effect on Bioactivity Target/Assay
2,3-diphenyl-2H-indazolePhenyl at N24-chlorophenylIncreased antiprotozoal activityE. histolytica, G. intestinalis, T. vaginalis
2,3-diphenyl-2H-indazolePhenyl at N24-(methoxycarbonyl)phenylIncreased antiprotozoal activityE. histolytica, G. intestinalis, T. vaginalis
Indazole-based SERDsN2Cyclobutyl (vs. ethyl)Enhanced potencyEstrogen Receptor
Indazole-based SERDsUpper aryl ring (para)CF3Improved degradation efficacyEstrogen Receptor
2,3-diphenyl-2H-indazolePhenyl at C3N-substituted carboxamidesIncreased anticandidal activityCandida albicans

Understanding Structural Features Crucial for Inhibitory Activity

The inhibitory activity of this compound derivatives against specific enzymes or receptors is dictated by key structural features that enable effective binding to the target's active site. nih.govresearchgate.net

For inhibitors of the enzyme myeloperoxidase (MPO), SAR studies showed that compounds with relatively small substituents at the N2 and C3 positions were the most active. nih.gov The presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent in vitro inhibitory activity against the IDO1 enzyme. nih.gov

In the development of inhibitors for fibroblast growth factor receptors (FGFR), the addition of an acrylamide (B121943) moiety to the indazole scaffold was found to be a favored electrophile for covalent targeting of a cysteine residue in the binding site. researchgate.net The orientation and reactivity of this group were critical for cellular activity. researchgate.net

The table below highlights key structural features and their importance for the inhibitory activity of indazole derivatives against different targets.

Target Enzyme/Receptor Crucial Structural Feature Rationale for Activity
Myeloperoxidase (MPO)Small substituents at N2 and C3Optimal fit within the enzyme's active site.
Indoleamine 2,3-dioxygenase 1 (IDO1)1H-indazole ring with carbohydrazide at C3Essential for strong inhibitory interactions.
Fibroblast Growth Factor Receptors (FGFR)Acrylamide moiety on the indazole scaffoldCovalent bond formation with a key cysteine residue.
Estrogen ReceptorCyclobutyl group at N2Enhanced potency through better binding affinity.

Pharmacological Targets and Mechanisms of Action (In Vitro and Animal Studies)

Derivatives of this compound have been investigated for their effects on a wide range of pharmacological targets, demonstrating diverse mechanisms of action in preclinical studies.

Indazole derivatives have shown significant potential as anti-cancer agents. rsc.orgrsc.org For example, certain derivatives have been found to inhibit the proliferation of cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth in animal models. rsc.orgrsc.org The proposed mechanisms often involve the inhibition of protein kinases, which are crucial for cell signaling and growth. rsc.org Pazopanib, a tyrosine kinase inhibitor containing an N-substituted indazole, is an example of an FDA-approved anti-cancer drug. nih.govrsc.org

In the context of infectious diseases, this compound analogs have demonstrated antimicrobial and antiprotozoal activity. nih.govresearchgate.net Some derivatives have shown potent activity against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the standard drug metronidazole (B1676534). nih.govresearchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes in the pathogens, such as DNA gyrase. pnrjournal.com

Furthermore, indazole derivatives have been evaluated for their anti-inflammatory properties. biotech-asia.orgresearchgate.net Certain compounds have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. researchgate.net The analgesic effects of some indazole derivatives are thought to be mediated through the inhibition of prostaglandin (B15479496) synthesis. biotech-asia.org

Other reported pharmacological activities for indazole derivatives include the inhibition of myeloperoxidase (an enzyme involved in inflammatory tissue damage), potential treatment for neurological disorders by inhibiting enzymes like monoamine oxidase (MAO), and management of diabetes by affecting glucose uptake. researchgate.netescholarship.orggoogle.com

The following table provides a summary of the pharmacological targets and observed effects of various this compound derivatives in preclinical studies.

Pharmacological Target Observed Effect Mechanism of Action (where known) Study Type
Protein Kinases (e.g., VEGFR, c-Met)Anti-cancer activity, inhibition of cell proliferation, induction of apoptosis. rsc.orgrsc.orgInhibition of kinase activity, disrupting cell signaling pathways. rsc.orgIn vitro, In vivo (animal models)
Protozoan parasites (G. intestinalis, E. histolytica)Antiprotozoal activity. nih.govresearchgate.netInhibition of essential enzymes (e.g., DNA gyrase). pnrjournal.comIn vitro
Cyclooxygenase-2 (COX-2)Anti-inflammatory activity. researchgate.netInhibition of enzyme activity, reducing prostaglandin synthesis. biotech-asia.orgresearchgate.netIn vitro, In silico
Myeloperoxidase (MPO)Inhibition of enzyme activity. escholarship.orgModulation of pro-oxidative tissue injury. escholarship.orgIn vitro
Monoamine Oxidase (MAO)Potential treatment for neurological disorders. researchgate.netInhibition of enzyme activity. researchgate.netReview
Glucose uptake pathwaysAnti-diabetic activity. google.comIncreased glucose uptake in cells. google.comIn vitro, In vivo (animal models)
Cannabinoid Receptor 1 (CB1)Potential therapeutic effects.Agonist activity at the CB1 receptor.Patent

Cannabinoid Receptor Activity (CB1 and CB2)

Derivatives of 2-alkyl-2H-indazole have been investigated for their activity at cannabinoid receptors CB1 and CB2. These compounds are often regioisomers of potent 1-alkyl-1H-indazole synthetic cannabinoids (SCs) like AB-CHMINACA and AB-FUBINACA, and may arise as manufacturing impurities during clandestine synthesis. mdpi.comnih.gov

Fluorometric assays revealed that while 1-alkyl-1H-indazole SCs act as high-potency agonists at both CB1 and CB2 receptors, the corresponding 2-alkyl-2H-indazole regioisomers exhibit significantly lower potency. nih.govpnrjournal.com Studies on a series of these compounds showed that the 2-alkyl isomers, which would include the 2-ethyl variant, consistently demonstrated low-potency (micromolar) agonist activities at both cannabinoid receptors. mdpi.comnih.govtandfonline.com For instance, the EC₅₀ values for 1-alkyl-1H-indazoles at the CB1 receptor were in the nanomolar range (2.1–11.6 nM), whereas their 2-alkyl-2H-indazole counterparts were active only at micromolar concentrations. nih.gov This suggests that the positioning of the alkyl group on the indazole ring is a critical determinant of cannabinoid receptor activity, with the N1 position being highly favorable for potent agonism and the N2 position leading to a substantial decrease in potency. tandfonline.com

Table 1: Cannabinoid Receptor Activity of Indazole Regioisomers

Antiprotozoal Activities

The 2H-indazole scaffold has been explored for its potential against various protozoan pathogens. Research has focused on derivatives such as 2-phenyl-2H-indazoles and 2,3-diphenyl-2H-indazoles, which have shown promising activity against several intestinal and vaginal protozoa. nih.govbvsalud.org

In studies evaluating these derivatives against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, many compounds displayed potent antiprotozoal effects, in some cases exceeding the potency of the reference drug metronidazole. nih.govresearchgate.net For example, one 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. nih.gov The structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring, were found to enhance antiprotozoal activity. bvsalud.org

Furthermore, a specific hybrid molecule containing a this compound core, 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione, was identified as the most active compound in a series tested against Leishmania donovani. nih.gov It demonstrated significant activity against both the axenic and intramacrophage amastigote forms of the parasite. nih.gov

Table 2: Antiprotozoal Activity of Selected 2H-Indazole Derivatives

Antimicrobial and Antifungal Evaluations

The therapeutic potential of 2H-indazole derivatives extends to antimicrobial and antifungal applications. pnrjournal.com A series of synthesized 4,5-dihydro-2H-indazol-3(3aH)-one derivatives were evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria using the broth dilution method. cbijournal.com

In antifungal evaluations, certain 2,3-diphenyl-2H-indazole derivatives demonstrated in vitro growth inhibition against pathogenic yeasts. researchgate.net Specifically, compounds 18 and 23 were active against both Candida albicans and Candida glabrata, showing identical minimum inhibitory concentration (MIC) values. mdpi.com

Table 3: Antimicrobial and Antifungal Activity of Selected 2H-Indazole Derivatives

Anti-Inflammatory Effects

Given that infectious diseases often trigger an inflammatory response, researchers have investigated 2H-indazole derivatives for dual antimicrobial and anti-inflammatory properties. nih.govresearchgate.net The anti-inflammatory potential of selected 2,3-diphenyl-2H-indazole derivatives was assessed through their ability to inhibit human cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.comresearchgate.net

In vitro assays confirmed that several derivatives, including compounds 18, 21, 23, and 26, possess inhibitory activity against COX-2. mdpi.comnih.gov Molecular docking calculations further supported these findings, suggesting that these compounds adopt a binding mode within the COX-2 active site similar to that of rofecoxib, a known selective COX-2 inhibitor. nih.govresearchgate.net This indicates that the 2H-indazole scaffold is a promising template for developing novel anti-inflammatory agents.

Table 4: COX-2 Inhibitory Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives

Enzyme Inhibition Studies

The indazole scaffold is recognized as a valuable heterocyclic motif for the development of kinase inhibitors. chim.it While many studies have focused on 1H-indazoles, the 2H-indazole core has also been explored. Mitogen-activated protein kinase 1 (MAPK1) is a critical enzyme in cellular signaling pathways implicated in cancer. mdpi.com Molecular docking studies on 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole showed a strong binding affinity for MAPK1, suggesting that the broader indazole class could serve as a source of potential inhibitors. mdpi.com Although direct studies on this compound for MAPK1 inhibition are limited in the public literature, research into other 2H-indazole derivatives as inhibitors of different kinases (such as SGK1, Tie2, and SRC) highlights the potential of this scaffold to be adapted for specific kinase targets, including those in the MAPK family. chim.itnih.gov

Glucokinase (GK) is a crucial enzyme in maintaining glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. mdpi.com A specific this compound derivative, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide, has been identified as a potent glucokinase activator. nih.gov This cell-permeable compound effectively reduces the Michaelis constant (Km) of glucokinase for glucose, thereby enhancing its activity. cbijournal.com In vitro studies demonstrated its potency in enhancing insulin (B600854) secretion from rat insulinoma INS-1 cells upon glucose exposure. cbijournal.com

Table 5: Glucokinase Activation by a this compound Derivative

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant signaling of the Fibroblast Growth Factor (FGF) and its receptor (FGFR) pathway is a known oncogenic driver in numerous solid tumors, making FGFR a validated therapeutic target. acs.org Research into FGFR inhibitors has led to the development of various small molecules, including those with an indazole core. researchgate.netgoogle.com

Specifically, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been synthesized and evaluated as FGFR inhibitors. One such derivative, a 4-substituted-1H-indazole compound, was identified as a potent FGFR1 inhibitor with an IC₅₀ value of 69.1 ± 19.8 nM. nih.gov Further optimization of this series led to the discovery of highly selective and potent FGFR4 inhibitors for potential use in treating FGF19-driven hepatocellular carcinoma. researchgate.net One compound from this class demonstrated an IC₅₀ of 2.6 nM for FGFR4, while showing no significant activity against FGFR1/2/3, and it selectively suppressed the proliferation of breast cancer cells with dysregulated FGFR4 signaling with an IC₅₀ of 0.38 μM. researchgate.net

Another study focused on dual FGFR1 and HDAC inhibitors, designing hybrids of 1H-indazol-3-amine and benzohydroxamic acids. researchgate.net One of these compounds exhibited moderate FGFR1 inhibitory activity alongside potent HDAC6 inhibition. researchgate.net The development of irreversible covalent inhibitors of FGFR1–4 has also been a key area of research, aiming for high potency and prolonged target inhibition. acs.org While specific this compound derivatives were not the primary focus in some of these studies, the broader exploration of the indazole scaffold highlights its importance in the design of novel FGFR inhibitors. acs.orgnih.govresearchgate.netresearchgate.net

Table 1: FGFR Inhibition by Indazole Derivatives

Compound Class Target IC₅₀ (nM) Cell-based Assay (IC₅₀) Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole FGFR1 69.1 ± 19.8 - nih.gov
Indazole Derivative FGFR4 2.6 0.38 μM (Breast Cancer Cells) researchgate.net
DNA Gyrase B Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is a well-established and clinically validated target for antibacterial agents. nih.govacs.org The GyrB subunit, in particular, offers an opportunity to overcome resistance to existing antibiotics like fluoroquinolones. nih.gov Indazole derivatives have emerged as a novel class of GyrB inhibitors. nih.govresearchgate.net

Through structure-based drug design and optimization of a pyrazolopyridone hit, researchers discovered indazole derivatives with potent enzymatic and antibacterial activity. nih.gov A 3,4-disubstituted indazole was found to be a highly potent DNA gyrase inhibitor, approximately 10 times more potent than novobiocin. acs.orgresearchgate.net The synthesis of these inhibitors often involves the coupling of a substituted indazole acetic acid with different thiazoles. rroij.com Although direct studies on this compound for DNA gyrase B inhibition are not extensively detailed, the indazole scaffold itself has been identified as a key pharmacophore for targeting this enzyme. nih.govacs.orgresearchgate.netrroij.com The mechanism of action for some indazole derivatives involves acting as an inhibitor of the DNA gyrase B enzyme. researchgate.net

Table 2: DNA Gyrase B Inhibition by Indazole Derivatives

Compound Class Target Potency Reference
3,4-disubstituted indazole DNA Gyrase B ~10x more potent than novobiocin acs.orgresearchgate.net
Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are important epigenetic regulators, and their inhibition is a promising strategy for cancer therapy. researchgate.net HDAC6, a class IIb HDAC, has gained attention as a specific target. Indazole-based compounds have been developed as selective HDAC6 inhibitors. researchgate.netnih.gov

In one study, indazole-based HDAC6 inhibitors with novel zinc-binding groups were synthesized and evaluated. nih.gov Two compounds, 3a and 3b, demonstrated high potency and selectivity with IC₅₀ values of 9.1 nM and 9.0 nM, respectively. researchgate.netnih.gov These compounds effectively acetylated α-tubulin in a neuroblastoma cell line at a concentration of 0.5 µM without affecting histone H3 acetylation, highlighting their selectivity for HDAC6. nih.gov

Furthermore, hybrid molecules incorporating the indazole scaffold have been designed as dual inhibitors. For instance, a series of hybrids bearing a 1H-indazol-3-amine and a benzohydroxamic acid scaffold were developed as dual FGFR1 and HDAC inhibitors. researchgate.net One compound from this series, 7j, showed potent inhibitory activity against HDAC6 with an IC₅₀ of 34 nM and also exhibited significant inhibitory activity against a human breast cancer cell line (MCF-7) with an IC₅₀ of 9 μM. researchgate.net

Table 3: HDAC6 Inhibition by Indazole Derivatives

Compound Target IC₅₀ (nM) Cellular Effect Reference
3a HDAC6 9.1 Acetylated α-tubulin at 0.5 µM researchgate.netnih.gov
3b HDAC6 9.0 Acetylated α-tubulin at 0.5 µM researchgate.netnih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tumor immune escape by catalyzing the degradation of tryptophan. sci-hub.sefrontiersin.org Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. researchgate.net The indazole scaffold has been identified as a novel and key pharmacophore for potent IDO1 inhibition. nih.govresearchgate.net

Several studies have focused on designing and synthesizing indazole derivatives as IDO1 inhibitors. A series of 3-substituted 1H-indazoles were investigated, with two compounds showing potent inhibitory activity with IC₅₀ values of 720 nM and 770 nM. nih.gov Another study on disubstituted 1H-indazole derivatives identified a compound with an IC₅₀ value of 5.3 μM. nih.gov The structure-activity relationship studies suggest that substituents at the 4- and 6-positions of the 1H-indazole ring are crucial for IDO1 inhibitory activity. nih.gov Molecular docking studies have indicated that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and hydrophobic pockets within the IDO1 active site. nih.gov While not specifically focused on this compound, these findings underscore the potential of the indazole core in developing new anticancer agents targeting IDO1. nih.govsci-hub.sefrontiersin.orgresearchgate.net

Table 4: IDO1 Inhibition by Indazole Derivatives

Compound Class Target IC₅₀ Reference
3-substituted 1H-indazoles IDO1 720 nM, 770 nM nih.gov
Disubstituted 1H-indazole IDO1 5.3 μM nih.gov
6-acetamido-indole-2-carboxylic acid derivative IDO1 8.40 µM sci-hub.se
Factor Xa Inhibition

Factor Xa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. acs.org While the search for Factor Xa inhibitors has led to the development of several direct oral anticoagulants, research into novel scaffolds continues. acs.org

Some indazole derivatives have been investigated for their potential as anticoagulants. derpharmachemica.com One study mentioned the design of potent and selective amidino bicyclic Factor Xa inhibitors, although the specific involvement of a this compound structure was not detailed. austinpublishinggroup.com Another research effort focused on N-propargyltetrahydroquinoline and 1,2,3-triazole derivatives as potential Factor Xa inhibitors, utilizing docking studies to understand their binding modes. researchgate.net While direct evidence for this compound as a Factor Xa inhibitor is limited in the provided context, the broader family of indazole-containing compounds has been explored for antithrombotic properties. austinpublishinggroup.com

Protein Kinase Inhibition

The indazole core is a recognized pharmacophore in the design of protein kinase inhibitors, which are crucial in cancer therapy. researchgate.net Derivatives of 2H-indazole have been specifically developed as potent and selective inhibitors of several key kinases involved in cell signaling and proliferation. researchgate.netgoogle.com

Research has led to the development of 2-aminopyrimidine-substituted 2H-indazole derivatives that function as selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6). google.com These compounds are investigated for their potential in treating diseases driven by aberrant cell proliferation, such as various cancers. google.com Further studies have focused on creating indazole-pyridine hybrid molecules to target Protein Kinase B (Akt), a critical node in cell survival pathways. acs.org One such inhibitor, compound 7 (from a series of indazole-pyridine derivatives), demonstrated potent Akt inhibition with an IC₅₀ of 14 nM. acs.org However, it also exhibited cardiovascular liabilities. acs.org Guided by X-ray crystallography, further modifications, including the introduction of a nitrogen atom into the indazole scaffold, led to the discovery of inhibitor 37c . acs.org This compound showed enhanced potency against Akt (IC₅₀ = 0.6 nM), greater selectivity over other kinases, and an improved cardiovascular safety profile. acs.org

In addition to the Akt and CDK families, indazole derivatives have been shown to inhibit other kinases. researchgate.netnih.gov Certain derivatives have demonstrated inhibitory activity against SGK1, Tie2, and Src kinases. researchgate.net Other research efforts have produced 6-azaindazole derivatives with picomolar potency against all three Pim kinases and 1H-indazole derivatives that inhibit Fibroblast growth factor receptor (FGFR) kinases. nih.gov

Table 1: Inhibition of Protein Kinases by Indazole Derivatives

Compound/Derivative Class Target Kinase(s) Potency (IC₅₀) Reference
Indazole-Pyridine Derivative 7 Protein Kinase B (Akt) 14 nM acs.org
Indazole-Pyridine Derivative 37c Protein Kinase B (Akt) 0.6 nM acs.org
2-Aminopyrimidine-2H-indazoles CDK4, CDK6 - google.com
6-Azaindazole derivatives Pim kinases (1, 2, 3) Picomolar range nih.gov
1H-Indazole derivatives FGFR kinases (1-3) 0.8–90 µM nih.gov
Unspecified Indazole Derivative SGK1 0.795 µM researchgate.net
Unspecified Indazole Derivative Tie2 1.12 µM researchgate.net
Tubulin Interaction and Inhibition

Microtubules, dynamic polymers of α,β-tubulin, are essential for mitosis, making them a key target for anticancer drugs. tandfonline.com Several indazole-based compounds have been designed as tubulin polymerization inhibitors that interact with the colchicine (B1669291) binding site. tandfonline.comnih.gov

A molecular hybridization approach combining the structures of 2,3-diphenyl-2H-indazole and the natural tubulin inhibitor Combretastatin A-4 (CA-4) has yielded potent cytotoxic agents. nih.govresearchgate.net In these hybrids, the indazole ring serves as a linker moiety between two hydrophobic phenyl rings, mimicking the structure of CA-4. tandfonline.comresearchgate.net One such hybrid, compound 5 , demonstrated strong cytotoxic activity against HeLa and SK-LU-1 cancer cell lines, with IC₅₀ values of 0.16 µM and 6.63 µM, respectively. nih.govresearchgate.net Both in silico and in vitro studies confirmed that tubulin is the molecular target for this compound. nih.govresearchgate.net Further investigations into the mechanism revealed that these active compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. tandfonline.com For instance, certain diaryl-indazole derivatives showed tubulin polymerization inhibition ranging from 79.72% to 89.31%. tandfonline.com

Table 2: Cytotoxic and Tubulin Inhibition Activity of Indazole Hybrids

Compound Cell Line Cytotoxicity (IC₅₀) Mechanism Reference
Hybrid Compound 5 HeLa 0.16 µM Tubulin Polymerization Inhibition nih.govresearchgate.net
Hybrid Compound 5 SK-LU-1 6.63 µM Tubulin Polymerization Inhibition nih.govresearchgate.net
Diaryl-indazole 4b HCT-116 Potent Tubulin Polymerization Inhibition tandfonline.com
Diaryl-indazole 5e HCT-116 & MCF-7 Potent Tubulin Polymerization Inhibition tandfonline.com
Diaryl-indazole 5f HCT-116 & MCF-7 Potent Tubulin Polymerization Inhibition tandfonline.com
Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical transducer of noxious stimuli, including heat and inflammatory signals, making it a prime target for the development of new analgesic drugs. researchgate.netgoogle.com While many modulators have been developed, research into indazole-based compounds has identified potent antagonists for this receptor. researchgate.net

A notable clinical candidate, ABT-116 , features an indazole-urea scaffold and functions as a potent TRPV1 antagonist with an IC₅₀ of 7 nM. researchgate.net TRPV1 antagonists have been investigated for the treatment of inflammatory, neuropathic, and visceral pain. researchgate.net However, their clinical development has been challenged by side effects, most notably hyperthermia. nih.gov Studies suggest that the hyperthermic effect is an on-target consequence of blocking the tonic activation of TRPV1 channels by protons. nih.gov Structural studies indicate that it may be possible to design antagonists that bind to the capsaicin (B1668287) site on the TRPV1 channel without affecting the sites crucial for proton-induced activation, potentially mitigating this adverse effect. nih.gov

Table 3: Activity of Indazole-Based TRPV1 Modulator

Compound Scaffold Activity Potency (IC₅₀) Reference
ABT-116 Indazole-urea Antagonist 7 nM researchgate.net

Receptor Modulation

5-HT2C Receptor Agonism

The serotonin (B10506) 2C (5-HT2C) receptor is a G-protein coupled receptor involved in the regulation of mood, appetite, and other central nervous system functions. nih.govgoogle.com Agonism at this receptor is a therapeutic strategy for conditions like obesity and obsessive-compulsive disorder. nih.govgoogle.com

Research has identified furoindazole derivatives as potent 5-HT2C receptor agonists. google.comaustinpublishinggroup.com Specifically, the compound YM348 , chemically identified as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, is a high-affinity 5-HT2C receptor agonist. google.comaustinpublishinggroup.com Oral administration of YM348 in rats induced behaviors characteristic of 5-HT2C receptor activation. google.com While some 2-alkyl-indazole compounds show affinity for the 5-HT2 receptor family, they often exhibit preferential binding to the 5-HT2A subtype over the 5-HT2C subtype. google.com Selective 5-HT2C receptor agonists are defined as compounds that are selective for binding and activating the 5-HT2C receptor compared to other 5-HT2 family receptors. google.com

Table 4: Activity of Indazole-Based 5-HT2C Agonist

Compound Chemical Name Activity Target Reference
YM348 (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine High-affinity Agonist 5-HT2C Receptor google.comaustinpublishinggroup.com
Glucagon (B607659) Receptor Antagonism

Antagonizing the glucagon receptor (GCGR) is a promising therapeutic approach for managing type 2 diabetes mellitus (T2DM) by inhibiting glucagon-induced glucose production in the liver. nih.govnih.gov Several series of indazole-based compounds have been discovered and optimized as potent and orally bioavailable glucagon receptor antagonists (GRAs). nih.govnih.govresearchgate.net

Through structure-activity relationship (SAR) studies, indazole-based β-alanine derivatives have been identified as potent GCGR antagonists. nih.gov These efforts led to the discovery of compound 13K , which demonstrated excellent pharmacokinetic properties in preclinical species. nih.govresearchgate.net In an acute glucagon challenge test in dogs, oral administration of compound 13K significantly inhibited the glucagon-mediated increase in blood glucose. nih.gov Another series of indazole-based GRAs identified compound 158 , which was also found to be orally active in blunting glucagon-induced glucose excursion in a humanized GCGR mouse model. nih.gov One indazole-based GRA was reported to have a binding affinity (Ki) of 32 nM for the receptor. targetmol.com

Table 5: Activity of Indazole-Based Glucagon Receptor Antagonists

Compound/Class Description In Vivo/In Vitro Activity Reference
Compound 13K Indazole-based β-alanine derivative Significantly inhibited glucagon-mediated blood glucose increase in dogs nih.govresearchgate.net
Compound 158 Indazole-based GRA Orally active in blunting glucagon-induced glucose excursion in mice nih.gov
Indazole-based GRA Unspecified structure Potent GCGR antagonist (Ki = 32 nM) targetmol.com
Estrogen Receptor Alpha (ERα) Inhibition

The estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers, making it a critical therapeutic target. frontiersin.orgnih.gov The development of ERα inhibitors and selective estrogen receptor degraders (SERDs) is an active area of research. frontiersin.org Indazole-based scaffolds have been explored for this purpose. ugm.ac.iddrugbank.com

One study identified 3-ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol as an experimental inhibitor of the estrogen receptor. drugbank.com This compound directly incorporates the this compound structure. Additionally, computational studies involving ligand-based pharmacophore modeling and virtual screening have been conducted to identify Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (B1669340) (AIACs) as potential hits for ERα inhibition. ugm.ac.id In a related approach, thieno[2,3-e]indazole derivatives have been developed as novel, orally active SERDs, demonstrating potent antitumor effects in preclinical models. frontiersin.org

Table 6: Activity of Indazole-Based Estrogen Receptor Alpha Inhibitors

Compound Description Activity Reference
3-ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol This compound derivative Experimental ERα inhibitor drugbank.com
Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs) Indazole-Curcumin Analogs Potential ERα inhibitor hits (computational) ugm.ac.id
Thieno[2,3-e]indazole derivatives Indazole-based SERDs Potent antitumor effect, ERα degradation frontiersin.org
CC-Chemokine Receptor 4 (CCR4) Antagonism

The CC-Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor that plays a significant role in immune responses, making it an attractive target for therapeutic intervention in inflammatory diseases and cancer. nih.govrapt.com A number of small molecule CCR4 antagonists based on the indazole scaffold have been developed. nih.govmdpi.com Research has shown that indazole arylsulfonamides can act as allosteric antagonists of human CCR4. nih.govdoaj.orgmdpi.comacs.org Structure-activity relationship studies on these series of compounds have highlighted the importance of substituents at various positions of the indazole ring. For instance, methoxy (B1213986) or hydroxyl groups at the C4 position and smaller groups at C5, C6, or C7 were found to be potent. nih.govdoaj.orgmdpi.comacs.org The N1 position has been a primary focus for introducing substituents to modulate the pharmacological properties of these antagonists. nih.govdoaj.orgmdpi.comacs.org

However, a review of the current scientific literature did not yield specific data on the CCR4 antagonist activity of the compound this compound itself. The focus of published research has been on more complex indazole derivatives, particularly N1-substituted arylsulfonamides. nih.govdoaj.orgmdpi.comacs.org While the indazole nucleus is a key feature of these antagonists, direct evaluation of this compound for CCR4 antagonism has not been reported in the reviewed studies.

Neuronal Nitric Oxide Synthase (nNOS) Modulation

Neuronal nitric oxide synthase (nNOS) is one of the three isoforms of nitric oxide synthase and is involved in various physiological and pathological processes in the nervous system. nih.govacs.org Overproduction of nitric oxide by nNOS has been implicated in neurodegenerative disorders, making selective nNOS inhibitors a significant therapeutic goal. nih.govacs.org The indazole ring is a well-established scaffold for the development of nNOS inhibitors. nih.govtandfonline.comresearchgate.net

A key study investigated the role of the nitrogen atoms of the indazole ring as potential anchoring points within the active site of nNOS. nih.gov This research included the synthesis and in vitro biological evaluation of N1- and N2-methyl and ethyl substituted 4-nitroindazoles for their inhibitory activity on nNOS. The study's findings indicated a crucial role for the nitrogen atom at position 2 of the indazole ring in the interaction with the enzyme. nih.gov By comparing the activity of different regioisomers, it was demonstrated that the positioning of the alkyl group significantly impacts the modulatory effect on nNOS.

Specifically, the evaluation of N-alkylated 4-nitroindazoles revealed that N2-alkylation is more favorable for nNOS inhibition than N1-alkylation. This supports the hypothesis that the nitrogen at the 2-position is a key fastening point for binding to the enzyme's active site. nih.gov While the study focused on 4-substituted indazoles, the results provide strong evidence for the potential of this compound derivatives to act as nNOS modulators.

Antitumor Potency in Cancer Cell Lines (e.g., HeLa, SK-LU-1, K562, MCF-7, WiDr, SW480, CH1)

The indazole moiety is a core structural component of several approved anticancer drugs and numerous investigational compounds. rsc.orgjapsonline.com Various derivatives of 2H-indazole have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines.

For instance, a series of novel hybrid molecules containing an indazole-based 2-pyrone scaffold were synthesized and tested for their biological activity. Among these, the compound 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione demonstrated biological activity in preclinical studies. rsc.org Although this is a more complex derivative, it contains the core this compound structure.

Other studies have focused on different 2H-indazole derivatives. For example, 2,3-diphenyl-2H-indazole derivatives have shown cytotoxic activity against HeLa, SK-LU-1, and K562 cancer cell lines. researchgate.net One such hybrid compound was found to be significantly more active against HeLa cells than the reference drug cisplatin. researchgate.net Similarly, novel indazole analogues of curcumin have been tested against MCF-7, HeLa, and WiDr cell lines, with some compounds showing higher cytotoxicity against WiDr cells than curcumin and tamoxifen (B1202). japsonline.comjapsonline.com Ruthenium complexes containing indazole ligands have also been evaluated for their ability to inhibit tumor cell growth in CH1 and SW480 cell lines. acs.org

The table below summarizes the reported antitumor potency for some 2H-indazole derivatives against various cancer cell lines. It is important to note that these are not for the parent compound this compound but for more complex derivatives containing the 2H-indazole scaffold.

Compound TypeCell LineIC50 (µM)Reference
2,3-Diphenyl-2H-indazole Hybrid (Compound 4)HeLa3.0 researchgate.net
2,3-Diphenyl-2H-indazole Hybrid (Compound 4)SK-LU-15.4 researchgate.net
2,3-Diphenyl-2H-indazole Hybrid (Compound 4)K5624.2 researchgate.net
2,3-Diphenyl-2H-indazole Hybrid (Compound 4)MCF-74.8 researchgate.net
2,3-Diphenyl-2H-indazole Hybrid (Compound 6)HeLa3.2 researchgate.net
2,3-Diphenyl-2H-indazole Hybrid (Compound 6)SK-LU-14.8 researchgate.net
2,3-Diphenyl-2H-indazole Hybrid (Compound 6)K5623.5 researchgate.net
2,3-Diphenyl-2H-indazole Hybrid (Compound 6)MCF-74.5 researchgate.net
Indazole analogue of curcumin (Compound 3b)MCF-745.97 japsonline.comjapsonline.com
Indazole analogue of curcumin (Compound 3d)HeLa46.36 japsonline.comjapsonline.com
Indazole analogue of curcumin (Compound 3b)WiDr27.20 japsonline.comjapsonline.com
Ruthenium(III) indazole complex (Compound 2)CH1~40 acs.org
Ruthenium(III) indazole complex (Compound 2)SW480~100 acs.org

Cellular Uptake Investigations in Pre-clinical Models

The ability of a compound to penetrate cell membranes and accumulate intracellularly is a critical factor for its biological activity, particularly for drugs targeting intracellular components. The cellular uptake of indazole-based compounds has been investigated in some pre-clinical models, although specific data for this compound is limited.

However, there is a lack of publicly available research that has specifically investigated the cellular uptake of the parent compound this compound. Further studies are required to determine its specific uptake mechanisms and intracellular concentrations in various cell types.

Evaluation of Specific this compound Regioisomers for Biological Activity

The substitution pattern on the indazole ring, particularly the position of the N-alkylation, can have a profound impact on the biological activity of the resulting compound. The differential activity of 1H- and 2H-indazole regioisomers is a recurring theme in medicinal chemistry. pnrjournal.com

As mentioned in section 6.3.6.5, a study on nNOS inhibitors provided a direct comparison of the biological activity of N1- and N2-alkylated indazole regioisomers. nih.gov The research involved the synthesis and evaluation of both N1-ethyl-4-nitro-1H-indazole and N2-ethyl-4-nitro-2H-indazole. The results clearly demonstrated that the N2-ethyl regioisomer was a more potent inhibitor of nNOS compared to its N1-ethyl counterpart. nih.gov This finding strongly supports the hypothesis that the nitrogen at position 2 of the indazole ring plays a more critical role in the binding and inhibition of nNOS. nih.gov

This differential activity underscores the importance of regioselective synthesis to isolate the desired isomer for therapeutic applications. While this study focused on 4-nitro-substituted indazoles, the principle of regioisomeric differentiation of biological activity is likely applicable to other 2-ethyl-indazole derivatives and their interactions with other biological targets. Further comparative studies on other biological activities, such as CCR4 antagonism and antitumor potency, would be necessary to fully elucidate the pharmacological profile of each regioisomer.

Q & A

What are the most reliable synthetic routes for 2-ethyl-2H-indazole, and how do reaction conditions influence product purity and yield?

Basic Research Focus
The synthesis of this compound can be achieved via [3+2] dipolar cycloaddition using sydnones and arynes, as demonstrated for related 2H-indazoles (e.g., 2-methyl and 2-phenyl derivatives) . Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (room temperature to 80°C), and catalyst selection (e.g., Pd-based catalysts for intramolecular amination) . Purity is influenced by recrystallization solvents (e.g., petroleum ether/ethyl acetate mixtures) and chromatographic separation (Rf values vary with substituents) . Advanced methods like reductive cyclization of ortho-imino-nitrobenzene substrates using tri-n-butylphosphine offer higher functional group tolerance .

Methodological Tip : Optimize reaction time and stoichiometry using thin-layer chromatography (TLC) to monitor intermediate formation. Validate purity via melting point analysis and high-resolution mass spectrometry (HRMS) .

How can structural contradictions in spectral data (e.g., NMR, IR) for this compound derivatives be resolved?

Advanced Research Focus
Contradictions in spectral data often arise from tautomerism (e.g., 1H- vs. 2H-indazole forms) or impurities from incomplete purification. For example, ^1H NMR chemical shifts for 2H-indazoles typically show distinct aromatic proton splitting patterns (e.g., doublets at δ 7.2–8.1 ppm for indazole protons) . Conflicting signals may be resolved using 2D NMR (COSY, HSQC) and X-ray crystallography to confirm tautomeric forms .

Methodological Tip : Cross-validate spectral data with computational tools (e.g., density functional theory (DFT) simulations) and crystallographic data (e.g., monoclinic P21/c space group parameters: a = 3.793 Å, b = 12.200 Å, c = 16.675 Å) .

What are the best practices for characterizing this compound’s crystallographic properties?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and packing arrangements. For example, 2-methyl-6-nitro-2H-indazole crystallizes in a monoclinic system (β = 95.722°) with hydrogen-bonding networks influencing stability . Use SHELX programs (e.g., SHELXL for refinement) to analyze thermal displacement parameters and twinning effects .

Methodological Tip : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures). Validate data quality using R-factor metrics (e.g., R1 < 0.05) .

How do substituents on the indazole ring affect bioactivity, and what in vitro assays are suitable for structure-activity relationship (SAR) studies?

Advanced Research Focus
Electron-donating groups (e.g., methyl, methoxy) at the 2-position enhance metabolic stability, while nitro or halide substituents modulate electronic properties for target binding . SAR studies should employ assays like:

  • Kinase inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 μM .

Methodological Tip : Pair SAR data with molecular docking (e.g., AutoDock Vina) to predict binding poses relative to reference ligands (e.g., 9c and 9m derivatives) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus
Follow JIS Z 7253:2019 standards for hazardous chemicals:

  • Inhalation : Use fume hoods; monitor for respiratory irritation.
  • Skin contact : Wear nitrile gloves; wash with soap/water immediately .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Methodological Tip : Document safety measures in protocols, including first-aid procedures (e.g., eye rinsing with saline for 15 minutes) and PPE requirements (lab coats, goggles) .

How can researchers address discrepancies in reported synthetic yields for this compound derivatives?

Advanced Research Focus
Yield variations often stem from substrate-specific reactivity. For example, electron-deficient arynes in cycloaddition reactions may require longer reaction times (12–24 hours) compared to electron-rich analogs . Use design of experiments (DoE) to statistically optimize variables (temperature, catalyst loading).

Methodological Tip : Compare yields across literature methods (e.g., palladium-catalyzed vs. phosphine-promoted routes) and report reaction scalability (e.g., gram-scale vs. milligram-scale) .

What analytical techniques are critical for confirming the absence of regioisomeric impurities in this compound?

Basic Research Focus
Regioisomeric contamination (e.g., 1H-indazole vs. 2H-indazole) can be detected via:

  • HPLC : Use C18 columns with acetonitrile/water gradients; compare retention times to standards.
  • NMR : Distinct ^13C signals for N-ethyl vs. C-ethyl positions (e.g., δ 35–45 ppm for CH2 groups) .

Methodological Tip : Synthesize and characterize regioisomeric controls to establish reference spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.